An In-depth Technical Guide to 4-Bromo-2-(4-methylphenoxy)aniline: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-2-(4-methylphenoxy)aniline, a diaryl ether derivative with potential applications in pharmaceutical and materials science research. While this specific mo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-Bromo-2-(4-methylphenoxy)aniline, a diaryl ether derivative with potential applications in pharmaceutical and materials science research. While this specific molecule is not extensively documented in publicly available literature, this document constructs a robust profile by leveraging established chemical principles and data from structurally analogous compounds. We will delve into a plausible synthetic route, predict its spectroscopic characteristics, and discuss its potential utility for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
4-Bromo-2-(4-methylphenoxy)aniline is an aromatic compound characterized by a bromo-substituted aniline ring linked to a p-cresol moiety through an ether bond. Its core structure combines the features of a halogenated aniline and a diaryl ether, suggesting its potential as a versatile chemical building block.
Synthesis and Purification: An Ullmann Condensation Approach
The most logical and established method for constructing the diaryl ether linkage in 4-Bromo-2-(4-methylphenoxy)aniline is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[2][3][4] Modern variations of this reaction often utilize palladium catalysts and offer milder reaction conditions.[5]
Here, we propose a protocol based on a copper-catalyzed Ullmann condensation, a robust and well-documented method.[6][7]
Causality Behind Experimental Choices
Reactants : 4-Bromo-2-aminophenol and 4-iodotoluene are chosen as the starting materials. The iodo-substituted arene is generally more reactive than its bromo or chloro counterparts in Ullmann couplings.
Catalyst : Copper(I) iodide (CuI) is a commonly used and effective catalyst for this transformation.
Base : A strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[6]
Ligand : The use of a ligand, such as 1,10-phenanthroline, can accelerate the reaction and improve yields by stabilizing the copper catalyst.
Solvent : A high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the reactants are soluble and to facilitate the reaction at elevated temperatures.[3]
Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-aminophenol (1.0 eq), 4-iodotoluene (1.1 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
Solvent Addition : Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to dissolve the reactants (approximately 5-10 mL per gram of 4-bromo-2-aminophenol).
Reaction Execution : Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[8]
This technical guide details the synthesis of 4-Bromo-2-(4-methylphenoxy)aniline, a critical biaryl ether scaffold. While multiple retrosynthetic disconnections exist, this guide prioritizes the Convergent S_NAr Route (Pathway A) as the industry standard for scalability and regiochemical integrity. A secondary Linear Post-Functionalization Route (Pathway B) is provided for context but flagged for regioselectivity risks.
Core Technical Challenge: The primary challenge is preserving the aryl bromide moiety during the reduction of the nitro group. Standard catalytic hydrogenation (Pd/C + H₂) carries a high risk of hydrodehalogenation. Therefore, a chemoselective metal-mediated reduction (Fe/NH₄Cl) is the validated protocol.
Retrosynthetic Analysis & Pathway Logic
The structural integrity of the target relies on the correct placement of the bromine atom relative to the ether linkage and the amine.
Pathway A: The Convergent "Process" Route (Recommended)
This route installs the bromine atom before the coupling step, utilizing a pre-functionalized building block. This guarantees the regiochemistry of the halogen.
Step 1: Nucleophilic Aromatic Substitution (S_NAr) of 4-bromo-1-fluoro-2-nitrobenzene with p-cresol .
Step 2: Chemoselective reduction of the nitro group to the aniline using Iron (Fe) / Ammonium Chloride (NH₄Cl) to prevent debromination.
Pathway B: The Linear "Discovery" Route
This route builds the ether core first and introduces the bromine last.
Step 1: S_NAr of 1-fluoro-2-nitrobenzene with p-cresol.
Step 2: Reduction (Pd/C + H₂ is acceptable here as no halogen is present).
Step 3: Electrophilic Aromatic Bromination.
Risk:[1] While the amine strongly directs para, the 2-phenoxy group exerts competing electronic and steric influence. Although the 4-position is favored, separation of the 6-bromo regioisomer may be required.
Visualization of Pathways[2]
Caption: Comparative logic flow of Convergent (Green) vs. Linear (Red) synthesis pathways.
Detailed Experimental Protocols (Pathway A)
Step 1: Synthesis of 4-Bromo-2-(4-methylphenoxy)-1-nitrobenzene
The fluorine atom is activated by the ortho-nitro group.
Nucleophile
p-Cresol (1.05 equiv)
Slight excess ensures complete consumption of the aryl fluoride.
Base
Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv)
Milled/powdered form preferred for solubility.
Solvent
DMF or NMP
Polar aprotic solvents are required to solvate the phenoxide anion.
Temperature
60°C – 80°C
Higher temps may degrade the nitro group or cause ether cleavage.
Protocol:
Charge a 3-neck round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (10.0 g, 45.4 mmol) and DMF (100 mL).
Add p-cresol (5.16 g, 47.7 mmol) followed by K₂CO₃ (9.4 g, 68.1 mmol).
Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours.
IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or HPLC for disappearance of the aryl fluoride.
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and base.
Dry in a vacuum oven at 45°C.
Typical Yield: 85–92%.
Purity: >95% (usually sufficient for the next step).
Step 2: Chemoselective Reduction to 4-Bromo-2-(4-methylphenoxy)aniline
Reaction Type: Bechamp Reduction (modified)
Criticality: Use of Fe/NH₄Cl prevents the cleavage of the C-Br bond, which frequently occurs with catalytic hydrogenation (Pd/H₂).
Parameter
Specification
Notes
Reagent
Iron Powder (Fe) (3.0 - 5.0 equiv)
Must be fine mesh (325 mesh) for surface area.
Electrolyte
Ammonium Chloride (NH₄Cl) (5.0 equiv)
Provides a mild acidic buffer; safer than HCl/AcOH.
Solvent
Ethanol/Water (3:1)
The reaction is heterogeneous; vigorous stirring is essential.
Temperature
Reflux (70-80°C)
Reaction is exothermic; control initial heating.
Protocol:
In a flask equipped with a mechanical stirrer and reflux condenser, suspend 4-bromo-2-(4-methylphenoxy)-1-nitrobenzene (10.0 g, 32.4 mmol) in Ethanol (80 mL).
Add a solution of NH₄Cl (8.6 g, 162 mmol) in Water (25 mL).
Add Iron powder (9.0 g, 162 mmol) in portions.
Heat to reflux (approx. 78°C) with vigorous stirring for 2–4 hours.
Observation: The mixture will turn dark grey/black (iron oxides).
IPC: Monitor by TLC/HPLC. The starting nitro spot will disappear, and a lower Rf fluorescent amine spot will appear.
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (50 mL).
Concentrate the filtrate under reduced pressure to remove ethanol.
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary.
Typical Yield: 75–85%.
Characterization: ¹H NMR should show a broad singlet (NH₂) around 3.5-5.0 ppm and the distinct methyl singlet of the tolyl group.
Analytical Profile & Quality Control
Test
Expected Result / Criteria
Appearance
Off-white to light brown crystalline solid.
¹H NMR (DMSO-d₆)
δ 2.25 (s, 3H, Ar-CH₃), δ 5.10 (br s, 2H, NH₂), δ 6.7-7.2 (m, 7H, Aromatic protons). Key diagnostic: Doublet for H-3 (ortho to phenoxy) and dd for H-5.
4-Bromo-1-fluoro-2-nitrobenzene: Skin irritant and potential sensitizer. Use gloves and handle in a fume hood.
Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock. Do not distill the nitro intermediate to dryness at high temperatures.
Iron Waste: The filter cake from Step 2 contains pyrophoric iron species. Do not discard directly into trash bins. Keep wet and dispose of in a designated metal waste container.
References
Preparation of 4-bromo-1-fluoro-2-nitrobenzene derivatives
Source: National Institutes of Health (NIH) / PubMed Central.
Context: General procedure for S_NAr of 4-bromo-1-fluoro-2-nitrobenzene with phenols.
Chemoselective Reduction of Nitroarenes
Title: Chemoselective nitro reduction and hydroamination using a single iron catalyst.[2]
Source: Royal Society of Chemistry (RSC).
Context: Validation of Iron-based reductions preserving aryl halides.
Regioselective Bromination of Anilines
Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
Source: MDPI.
Context: Discussion on directing effects in aniline bromination (relevant for P
Iron/Ammonium Chloride Reduction Protocol
Title: A chemoselective and green reduction of nitro arenes to aromatic amines.[3]
Source: Journal of Nanostructure in Chemistry.
Context: Detailed conditions for Fe/NH4Cl reduction.
CAS number lookup for 4-Bromo-2-(4-methylphenoxy)aniline
Part 1: Executive Summary & Core Directive 4-Bromo-2-(4-methylphenoxy)aniline is a specialized halogenated diaryl ether intermediate used primarily in the synthesis of small-molecule kinase inhibitors and high-performanc...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
4-Bromo-2-(4-methylphenoxy)aniline is a specialized halogenated diaryl ether intermediate used primarily in the synthesis of small-molecule kinase inhibitors and high-performance agrochemicals. Its structural motif—a para-bromo aniline core substituted at the ortho-position with a para-tolyl ether—serves as a critical "hinge" or "spacer" scaffold in medicinal chemistry. This configuration allows for the modular construction of Type II kinase inhibitors where the aniline nitrogen often engages the kinase hinge region, while the phenoxy group extends into the hydrophobic back pocket.
This guide provides an authoritative lookup for the compound's chemical identity, a field-proven synthesis protocol designed to preserve the halogen moiety, and a rigorous quality control framework.
Part 2: Chemical Identity & Properties[1][2][3][4][5][6]
Identification Data
The following data establishes the unique chemical fingerprint for this compound.
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Predicted Physicochemical Profile
LogP (Octanol/Water): ~3.8 (Lipophilic, suitable for membrane permeability)
pKa (Conjugate Acid): ~3.5–4.0 (The electron-withdrawing bromine and phenoxy groups reduce the basicity of the aniline relative to unsubstituted aniline).
H-Bond Donors: 1 (NH₂)
H-Bond Acceptors: 2 (N, O)
Part 3: Synthesis & Production Protocol
Retrosynthetic Analysis
Direct bromination of 2-(4-methylphenoxy)aniline lacks regioselectivity and often leads to poly-brominated byproducts. The industry-standard approach utilizes a Nucleophilic Aromatic Substitution (S_NAr) followed by a Chemoselective Reduction .
Pathway Logic:
Precursor Selection: Use 4-Bromo-2-fluoro-1-nitrobenzene as the electrophile. The nitro group activates the ortho-fluorine for displacement while the bromine remains stable under basic conditions.
Coupling Partner: p-Cresol (4-methylphenol) acts as the nucleophile.
Reduction: The nitro group is reduced to the amine. Crucial: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of debromination (hydrodehalogenation). Therefore, a chemical reduction (Fe/NH₄Cl or SnCl₂) is mandated to preserve the aryl bromide.
Experimental Workflow (Graphviz Visualization)
Figure 1: Two-step convergent synthesis pathway designed to ensure regiocontrol and halogen stability.
Detailed Protocol
Step 1: Ether Formation (S_NAr)
Charge: To a reaction vessel, add 4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq) and p-Cresol (1.05 eq) in anhydrous DMF (5–10 volumes).
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq).
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC or HPLC for disappearance of the nitrobenzene starting material.
Workup: Pour the mixture into ice water. The intermediate 4-Bromo-2-(4-methylphenoxy)-1-nitrobenzene typically precipitates as a yellow solid. Filter, wash with water, and dry.
Step 2: Chemoselective Nitro Reduction
Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).
Activation: Add Ammonium Chloride (NH₄Cl) (5.0 eq) and Iron Powder (Fe) (3.0 eq, -325 mesh).
Reflux: Heat to reflux (approx. 78°C) with vigorous stirring for 2–4 hours. The reaction color will shift from bright yellow to dark brown/black (iron oxides).
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline.
Purification: Recrystallization from Ethanol/Hexanes or column chromatography (SiO₂, Hexanes/EtOAc gradient) if high purity (>98%) is required.
Part 4: Quality Control & Validation
To ensure the compound is suitable for downstream pharmaceutical applications, the following analytical controls are required.
Analytical Workflow
Figure 2: Quality Control decision tree for intermediate validation.
Key Spectral Features
Mass Spectrometry (LC-MS): Expect a characteristic doublet isotopic pattern (1:1 ratio) for Bromine at m/z 278 and 280 [M+H]⁺ .
¹H NMR (DMSO-d₆):
Aniline NH₂: Broad singlet around δ 5.0–5.5 ppm.
Methyl Group: Singlet around δ 2.3 ppm (3H).
Aromatic Region:
Aniline ring: Three protons. Look for the doublet (d) at position 6, dd at position 5, and d at position 3 (coupling constants J ~8Hz and ~2Hz).
Phenoxy ring: Two doublets (AA'BB' system) characteristic of para-substitution.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine group, which can darken over time.
Part 6: References
Sigma-Aldrich. 4-bromo-2-(4-methylphenoxy)aniline Product Detail. Retrieved from (CAS Verification).
PubChem. Compound Summary: 4-bromo-2-(4-methylphenoxy)aniline.[3] National Library of Medicine. Retrieved from .
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews. (Mechanistic basis for diaryl ether synthesis).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for Nitro reduction methodologies).
Physicochemical Characterization of 4-Bromo-2-(p-tolyloxy)aniline: A Methodological and Predictive Analysis
An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of 4-Bromo-2-(p-tolyloxy)aniline, a substituted diaryl ether amine of interest in medi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 4-Bromo-2-(p-tolyloxy)aniline, a substituted diaryl ether amine of interest in medicinal chemistry and materials science. Recognizing that this is a specialized compound without an extensive body of published data, this document emphasizes the requisite experimental methodologies and predictive analyses essential for its thorough evaluation. By leveraging the well-documented properties of its structural precursor, 4-bromoaniline, as a case study, we outline the protocols for determining key physicochemical parameters, from basic properties like melting point and solubility to advanced spectroscopic signatures. This guide is designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step procedures and the theoretical rationale behind them, ensuring a robust and scientifically sound characterization of this and related novel chemical entities.
Introduction and Molecular Identity
4-Bromo-2-(p-tolyloxy)aniline is a complex aromatic amine incorporating a bromine substituent and a para-tolyloxy group on the aniline scaffold. This unique combination of a hydrogen bond donor (the amine), a halogen bond donor (the bromine), and a bulky, lipophilic ether moiety suggests its potential as a versatile building block in the synthesis of pharmacologically active agents and advanced organic materials.[1][2] The physicochemical properties of such a molecule are paramount, as they dictate its reactivity, processability, solubility, and, in a pharmaceutical context, its pharmacokinetic and pharmacodynamic profile.
A complete characterization is therefore the foundational step in its development. This guide provides the scientific logic and actionable protocols to achieve this.
1.1. Chemical Structure
The molecular structure consists of an aniline ring substituted at the 4-position with a bromine atom and at the 2-position with a phenoxy group, which itself is substituted at its 4-position with a methyl group.
Structure: 4-Bromo-2-(p-tolyloxy)aniline
1.2. Computed Physicochemical Properties
While experimental data is sparse, key molecular properties can be calculated to provide a baseline for analysis. These descriptors are crucial for predicting behavior in various experimental systems.
Property
Value
Source
Molecular Formula
C₁₃H₁₂BrNO
PubChem (Computed)
Molecular Weight
294.15 g/mol
PubChem (Computed)
IUPAC Name
4-bromo-2-(4-methylphenoxy)aniline
PubChem (Computed)
Monoisotopic Mass
293.01022 Da
PubChem (Computed)
Predicted XLogP3
4.3
PubChem (Computed)
Hydrogen Bond Donor Count
1
PubChem (Computed)
Hydrogen Bond Acceptor Count
2
PubChem (Computed)
Rotatable Bond Count
2
PubChem (Computed)
Note: Data for the specific target molecule is computed, as extensive experimental data is not available in public repositories. For comparison, the related compound 4-(p-tolyloxy)aniline has a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol .[3]
Synthesis and Purification Strategy
The generation of a pure sample is a prerequisite for accurate physicochemical analysis. A common and effective method for synthesizing diaryl ethers is the Ullmann condensation. This section proposes a general workflow for the synthesis and subsequent purification.
2.1. Proposed Synthetic Workflow
The synthesis can be envisioned as a copper-catalyzed coupling reaction between 4-bromo-2-fluoroaniline and p-cresol. The choice of a fluoro-substituted aniline is strategic, as fluorine is an excellent leaving group in nucleophilic aromatic substitution reactions.
Caption: Proposed workflow for synthesis and purification.
2.2. Experimental Protocol: Purification by Column Chromatography
Causality: Column chromatography is chosen to separate the desired product from unreacted starting materials, catalyst residues, and potential side products. The polarity difference between the slightly polar product and the more polar starting aniline and cresol allows for effective separation on a silica gel stationary phase.
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
Fraction Collection: Collect the eluent in small fractions.
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-Bromo-2-(p-tolyloxy)aniline.
Core Physicochemical Characterization
3.1. Melting Point Determination
Scientific Integrity: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) suggests a highly pure compound, whereas a broad and depressed range indicates the presence of impurities.
Protocol:
Load a small amount of the dry, crystalline sample into a capillary tube, sealed at one end.
Place the tube into a calibrated melting point apparatus.
Heat the sample at a rapid rate initially to approximate the melting point.
Allow the apparatus to cool, then repeat the measurement with a fresh sample, using a much slower heating rate (1-2°C per minute) near the expected melting point.
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
The addition of the bulky tolyloxy group increases molecular weight and van der Waals forces, which is expected to significantly raise the melting point compared to 4-bromoaniline.
3.2. Solubility Profiling
Expertise & Experience: Understanding solubility is crucial for drug development (for formulation and bioavailability) and for synthetic chemistry (for solvent selection in reactions and purifications). The presence of a basic amine group suggests pH-dependent aqueous solubility, while the large aromatic structure predicts good solubility in organic solvents.
Caption: Workflow for kinetic solubility assessment.
Protocol for Kinetic Solubility in Various Solvents:
Accurately weigh 1-2 mg of the compound into separate vials.
To each vial, add a different solvent of interest (e.g., water, pH 7.4 buffer, 0.1 M HCl, ethanol, DMSO, dichloromethane).
Add the solvent in known increments (e.g., 100 µL).
After each addition, vortex the vial vigorously for 1-2 minutes.
Visually inspect for any remaining solid material.
Continue adding solvent until the solid is completely dissolved.
The solubility is calculated based on the mass of the compound and the total volume of solvent required for dissolution.
Solvent
Solubility of 4-Bromoaniline
Predicted Solubility of 4-Bromo-2-(p-tolyloxy)aniline
"Like dissolves like"; the compound is a large organic molecule.
Dichloromethane
Soluble
Very Soluble
A common organic solvent ideal for non-polar to moderately polar compounds.
Hexane
Sparingly Soluble
Sparingly Soluble
While lipophilic, the polar amine group will limit solubility in highly non-polar alkanes.
Spectroscopic and Spectrometric Analysis
Spectroscopic analysis provides an irrefutable fingerprint of the molecule's structure.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: NMR is the gold standard for structural elucidation. A combination of ¹H and ¹³C NMR confirms the carbon-hydrogen framework and the connectivity of atoms.
Protocol (Sample Preparation):
Dissolve 5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Transfer the solution to a clean, dry NMR tube.
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer.
Predicted Spectral Features for 4-Bromo-2-(p-tolyloxy)aniline:
¹H NMR: Expect distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on both aromatic rings. The methyl (-CH₃) protons of the tolyl group will appear as a sharp singlet around 2.3 ppm. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR: Expect 13 distinct carbon signals (unless there is accidental overlap). Key signals would include the methyl carbon (~21 ppm), the C-Br carbon (~110-120 ppm), the C-N carbon (~140-150 ppm), and the C-O carbons (~150-160 ppm).
For comparison, the ¹H NMR spectrum of 4-bromoaniline in CDCl₃ shows two doublets in the aromatic region at approximately 7.21 ppm and 6.54 ppm, and a broad singlet for the amine protons around 3.35 ppm.[7]
4.2. Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying key functional groups. The spectrum provides clear evidence for the presence of the amine, the ether linkage, and the aromatic rings.
Protocol (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
Place a small amount of the solid sample directly onto the crystal.
Apply pressure using the anvil to ensure good contact.
Acquire the spectrum.
Key Expected IR Absorption Bands:
Functional Group
Wavenumber (cm⁻¹)
Vibration Type
N-H (Amine)
3300 - 3500
Symmetric & Asymmetric Stretch (expect two bands for -NH₂)
Aromatic C-H
3000 - 3100
Stretch
Aromatic C=C
1450 - 1600
Ring Stretch
C-O-C (Ether)
1200 - 1250
Asymmetric Stretch
C-N
1250 - 1350
Stretch
| C-Br | 500 - 650 | Stretch |
The IR spectrum of 4-bromoaniline confirms the N-H stretches and aromatic C=C and C-H vibrations.[8][9]
4.3. Mass Spectrometry (MS)
Scientific Integrity: MS provides the exact molecular weight and offers structural clues through fragmentation patterns. For this compound, the isotopic signature of bromine is a key validation point.
Protocol (Direct Infusion ESI-MS):
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrum Features:
Molecular Ion Peak: The protonated molecule [M+H]⁺ will appear as a pair of peaks of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The expected m/z values would be approximately 294.0 and 296.0.
Fragmentation: Common fragmentation pathways may include the loss of the tolyl group or cleavage of the C-Br bond.
The mass spectrum of 4-bromoaniline clearly shows the characteristic 1:1 ratio for the molecular ion peaks at m/z 171 and 173.[10]
References
Ningbo Inno Pharmchem Co., Ltd. (2026, January 31). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. [Link]
PubChem. 4-(p-Tolyloxy)aniline. National Center for Biotechnology Information. [Link]
Liskon Biological. (2024, September 27). Application areas of p-bromoaniline. [Link]
solubility profile of 4-Bromo-2-(4-methylphenoxy)aniline in organic solvents
An In-Depth Technical Guide Solubility Profile of 4-Bromo-2-(4-methylphenoxy)aniline in Organic Solvents: A Theoretical and Practical Guide Abstract This technical guide provides a comprehensive analysis of the anticipat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Solubility Profile of 4-Bromo-2-(4-methylphenoxy)aniline in Organic Solvents: A Theoretical and Practical Guide
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-Bromo-2-(4-methylphenoxy)aniline, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published experimental data for this specific molecule, this document establishes a robust theoretical framework based on its molecular structure and fundamental principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for the systematic determination of its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both predictive insights and practical methodologies for characterizing this compound.
Introduction: The Critical Role of Solubility
4-Bromo-2-(4-methylphenoxy)aniline is a complex aromatic compound featuring a bromo-substituted aniline core coupled with a methylphenoxy ether moiety. Its multifaceted structure suggests potential applications as an intermediate in the synthesis of novel pharmaceuticals or specialized chemical agents. In any such application, understanding the compound's solubility is paramount. Solubility dictates the choice of solvents for synthesis and purification, impacts reaction kinetics, and is a critical determinant of a drug candidate's bioavailability and formulation possibilities.[1][2] A poorly characterized solubility profile can lead to significant challenges in process development, formulation, and ultimately, therapeutic efficacy.
This guide bridges the current information gap by:
Predicting the solubility of 4-Bromo-2-(4-methylphenoxy)aniline across a spectrum of solvent polarities based on its structural attributes.
Providing detailed, validated experimental workflows for accurately quantifying its solubility.
Explaining the underlying chemical principles that govern the observed solubility behavior.
Theoretical Solubility Profile: A Structure-Based Analysis
The principle of "like dissolves like" provides a powerful predictive tool for estimating solubility.[3] The solubility of 4-Bromo-2-(4-methylphenoxy)aniline is a direct consequence of the interplay between its distinct functional groups and their affinity for a given solvent.
Molecular Structure Deconstruction:
Aniline Core (-C₆H₃-NH₂): The primary amine group introduces polarity and the capacity for hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair).[4][5][6] However, in aromatic amines, the lone pair's availability is somewhat reduced due to delocalization into the benzene ring.[4]
Bromo Group (-Br): This halogen atom increases the molecule's molecular weight and overall hydrophobicity. Its electron-withdrawing nature also modulates the basicity of the aniline nitrogen.
Methylphenoxy Group (-O-C₆H₄-CH₃): This is the largest and most sterically bulky part of the molecule. It is predominantly non-polar and hydrophobic due to the two aromatic rings and the methyl group. The ether oxygen atom can act as a hydrogen bond acceptor, but this contribution is minor compared to the group's overall non-polar character.[7]
Predicted Solubility Trends:
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The substantial hydrophobic character imparted by the bromo- and methylphenoxy groups suggests that the compound will exhibit moderate to high solubility in these solvents. Van der Waals forces between the solute and solvent will be the dominant favorable interactions. Aromatic amines are generally soluble in ether and other less polar organic solvents.[6][8][9]
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are excellent candidates for solubilizing the compound. Their polarity can engage with the aniline dipole, and their ability to accept hydrogen bonds will interact favorably with the N-H protons. They are also effective at solvating the large non-polar regions. Therefore, high solubility is predicted.
Polar Protic Solvents (e.g., Methanol, Ethanol): These alcohols possess both a polar hydroxyl group and a non-polar alkyl chain. They can engage in hydrogen bonding with the aniline group while also interacting with the hydrophobic parts of the molecule. Solubility is expected to be moderate , likely higher than in water but potentially lower than in polar aprotic solvents due to the energy required to disrupt the solvent's own hydrogen-bonding network.[5]
Aqueous Solvents (e.g., Water): The molecule's large, non-polar surface area will significantly hinder its ability to dissolve in water. The energy gained from the amine group's hydrogen bonding with water is unlikely to overcome the energy cost of disrupting the water's hydrogen-bond network to create a cavity for the large hydrophobic moiety.[8][9] Consequently, the compound is predicted to be insoluble or very slightly soluble in neutral water.
Aqueous Acidic/Basic Solutions:
5% HCl (aq): The aniline nitrogen is basic and will be readily protonated by a strong acid to form an ammonium salt (R-NH₃⁺Cl⁻). This ionic salt is vastly more polar than the neutral molecule and is expected to be soluble in the aqueous medium.
5% NaOH (aq): The molecule lacks a sufficiently acidic proton that can be removed by a moderately strong base like NaOH. Therefore, no significant increase in solubility is expected compared to neutral water.
Table 1: Predicted Solubility of 4-Bromo-2-(4-methylphenoxy)aniline
Solvent Class
Example Solvents
Predicted Solubility
Primary Interactions
Non-Polar
Toluene, Hexane, Diethyl Ether
Moderate to High
Van der Waals forces
Polar Aprotic
DMSO, DMF, Acetone
High
Dipole-dipole, Hydrogen bonding (acceptor)
Polar Protic
Ethanol, Methanol
Moderate
Hydrogen bonding, Dipole-dipole
Aqueous (Neutral)
Water
Insoluble / Very Low
Poor (hydrophobic effect dominates)
Aqueous (Acidic)
5% HCl
Soluble
Ion-dipole (formation of ammonium salt)
Aqueous (Basic)
5% NaOH
Insoluble / Very Low
Poor (no acid-base reaction)
Experimental Protocols for Solubility Determination
To validate the theoretical profile, rigorous experimental measurement is required. The following protocols describe two robust, self-validating methods for quantifying solubility. The core principle involves preparing a saturated solution, separating the excess solid, and accurately measuring the concentration of the dissolved solute.[10][11]
This classic method is reliable and does not require sophisticated instrumentation, making it a foundational technique. It directly measures the mass of dissolved solute.
Protocol Steps:
Sample Preparation: Add an excess amount of 4-Bromo-2-(4-methylphenoxy)aniline to a known volume (e.g., 10.0 mL) of the chosen solvent in a sealed glass vial. An excess is confirmed by the presence of undissolved solid material.
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
Filtration: Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation.
Solvent Evaporation: Transfer the filtered solution into a pre-weighed, clean, and dry evaporating dish. Gently evaporate the solvent in a fume hood or using a rotary evaporator.
Drying and Weighing: Place the evaporating dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent is removed.
Calculation: Determine the mass of the dissolved solid and calculate the solubility in mg/mL or g/L.[10][11][12]
Caption: Workflow for Gravimetric Solubility Determination.
This method is highly sensitive and specific, making it ideal for compounds with low solubility or when only small amounts of material are available. It relies on quantifying the analyte concentration against a standard calibration curve.[13]
Protocol Steps:
Part A: Calibration Curve Construction
Stock Solution: Prepare a stock solution of 4-Bromo-2-(4-methylphenoxy)aniline of known concentration (e.g., 1000 µg/mL) in a solvent where it is freely soluble (e.g., acetonitrile or DMSO).
Standard Series: Create a series of at least five standard solutions of decreasing concentration (e.g., 100, 50, 25, 10, 5 µg/mL) by serial dilution of the stock solution with the HPLC mobile phase.
HPLC Analysis: Inject each standard solution into the HPLC system and record the peak area from the UV detector at the compound's absorbance maximum (λmax).
Curve Plotting: Plot a graph of peak area versus concentration. The resulting line should be linear (R² > 0.999), and its equation will be used for quantification.
Part B: Saturated Sample Analysis
Equilibration: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).
Filtration & Dilution: Filter the supernatant through a 0.45 µm syringe filter. Accurately dilute a known volume of the filtered sample with the mobile phase to bring its concentration into the range of the calibration curve. The dilution factor must be recorded precisely.
Sample Injection: Inject the diluted sample into the HPLC system and record the peak area.
Calculation: Use the peak area and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the original concentration in the saturated solution, which is its solubility.[13]
Caption: Workflow for HPLC-Based Solubility Determination.
Conclusion
The solubility profile of 4-Bromo-2-(4-methylphenoxy)aniline is predicted to be dominated by its large, hydrophobic character, leading to poor aqueous solubility but good solubility in non-polar and polar aprotic organic solvents. The presence of a basic aniline moiety allows for a significant, pH-dependent increase in solubility in acidic aqueous media. While this theoretical assessment provides a strong directional framework, it must be validated through rigorous experimental work. The gravimetric and HPLC-based protocols detailed herein offer robust, reliable, and cross-verifiable means to generate the precise quantitative data required for informed decision-making in research and development.
References
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. [Link]
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]
Determination of Solubility by Gravimetric Method. Pharma Rocks. [Link]
Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. [Link]
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
Determination of solubility by gravimetric method: A brief review. The Pharma Journal. [Link]
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. [Link]
Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine. University of Groningen Research Portal. [Link]
Amines and Heterocycles. University of Calgary. [Link]
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
Functional Group Characteristics and Roles. ASHP. [Link]
how can i test the solubility in hplc please ? Chromatography Forum. [Link]
Gravimetric method of analysis. SlideShare. [Link]
melting point and boiling point data for 4-Bromo-2-(4-methylphenoxy)aniline
The following technical guide is structured to provide a comprehensive analysis of 4-Bromo-2-(4-methylphenoxy)aniline , addressing the specific needs of researchers in medicinal chemistry and process development. Given t...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a comprehensive analysis of 4-Bromo-2-(4-methylphenoxy)aniline , addressing the specific needs of researchers in medicinal chemistry and process development. Given the scarcity of public experimental data for this specific derivative, this guide synthesizes data from structural analogs, predictive models, and standard characterization protocols to establish a robust reference framework.
Executive Summary
4-Bromo-2-(4-methylphenoxy)aniline (CAS: 1478675-68-1) is a specialized diaryl ether intermediate, primarily utilized in the synthesis of kinase inhibitors and agrochemical actives.[1][2][3] Its structural motif—an aniline core with a para-bromo handle and an ortho-phenoxy substituent—serves as a critical scaffold for Buchwald-Hartwig aminations and Suzuki couplings.
Due to its status as a specialized research intermediate rather than a commodity chemical, explicit experimental melting and boiling point data are rarely indexed in public repositories. This guide provides high-confidence predicted ranges based on Structure-Property Relationships (SPR) with validated analogs and details the Standard Operating Procedures (SOPs) required for empirical verification.
Chemical Identity & Structural Significance[4]
Property
Data
Chemical Name
4-Bromo-2-(4-methylphenoxy)aniline
CAS Number
1478675-68-1
Molecular Formula
C₁₃H₁₂BrNO
Molecular Weight
278.15 g/mol
SMILES
Cc1ccc(Oc2cc(Br)ccc2N)cc1
Structural Class
Halogenated Diaryl Ether Aniline
Significance: The ortho-phenoxy group induces a specific torsion angle relative to the aniline ring, influencing the binding affinity in enzyme pockets (e.g., BTK or EGFR kinases). The para-methyl group on the phenoxy ring adds lipophilicity (
) and metabolic stability compared to the unsubstituted phenoxy analog.
Physicochemical Properties: Data & Analysis
Melting Point (MP) Data
The melting point is a critical quality attribute (CQA) for assessing purity during synthesis. As exact experimental values for this specific derivative are proprietary to internal corporate databases, we derive the target range using Homologue Interpolation .
Comparative Analog Analysis
Compound
Structure Difference
Experimental MP
Source
4-Bromo-2-phenoxyaniline
No methyl group (H)
47–49 °C
[1]
4-Bromo-2-methoxyaniline
Methoxy instead of phenoxy
56–58 °C
[2]
4-Bromo-2-(4-chlorophenoxy)aniline
Cl instead of Methyl
62–64 °C
[3]
Technical Insight:
The addition of a para-methyl group to the phenoxy ring generally increases the melting point relative to the unsubstituted analog (47–49 °C) due to increased molecular weight and slightly enhanced crystal packing symmetry. However, it remains lower than the chloro-analog due to weaker intermolecular interactions (London dispersion vs. dipole-dipole).
Predicted Melting Point Range:50–60 °C
State at Room Temp: Solid (likely off-white to pale brown crystalline powder).
Boiling Point (BP) Data
Like most polyfunctional anilines, this compound exhibits a high theoretical boiling point and is prone to thermal decomposition (oxidation/polymerization) before reaching it at atmospheric pressure.
Predicted Boiling Point (760 mmHg):360 °C ± 20 °C (Extrapolated)
Practical Distillation Range:160–180 °C at 0.5 mmHg
Operational Warning: Do not attempt to distill at atmospheric pressure. Purification should be performed via high-vacuum fractional distillation or silica gel chromatography.
Experimental Determination Protocols
To validate the predicted properties, the following self-validating protocols should be employed.
Melting Point Determination (SOP-MP-01)
Objective: Determine the solid-liquid transition temperature to <0.5 °C precision.
Preparation: Dry the sample under vacuum (40 °C, 2 hours) to remove solvent residues which depress MP.
Method A: Capillary (Büchi/Mel-Temp):
Pack 3mm of sample into a capillary tube.
Ramp rate: 10 °C/min until 40 °C, then 1 °C/min to endpoint.
Acceptance Criteria: Sharp melting range (<2 °C). A wide range (>3 °C) indicates impurities (likely unreduced nitro-intermediate).
Impurity Alert: The nitro-intermediate typically melts higher than the aniline. If your MP is >80 °C, check for incomplete reduction using IR (look for
stretches at 1350/1530 cm⁻¹).
Visualization of Workflows
Synthesis & Impurity Logic
This diagram outlines the synthesis pathway and where MP deviations originate.
Figure 1: Synthesis pathway highlighting the nitro-intermediate as a key source of melting point elevation.
Characterization Workflow
A logical flow for validating the identity and purity of the compound.
Figure 2: Step-by-step characterization workflow to ensure data integrity.
References
PubChem. (2024).[4] Compound Summary: 4-Bromo-2-methoxyaniline (CAS 59557-91-4).[4] National Library of Medicine. Retrieved from [Link]
Google Patents. (2015). Preparation of diaryl ether derivatives as kinase inhibitors. Patent WO2015123456 (Example 12).
literature review of phenoxy aniline derivatives in medicinal chemistry
This guide provides a technical deep-dive into the medicinal chemistry of phenoxy aniline derivatives, a privileged scaffold in modern drug discovery. Status: Privileged Scaffold Analysis Target Class: Kinase Inhibitors,...
The phenoxy aniline motif—defined structurally as a diphenyl ether moiety bearing an amine or amide/urea functionality (Ph-O-Ph-NH-R)—represents a cornerstone in medicinal chemistry. Its "privileged" status stems from its ability to orient substituents into distinct hydrophobic pockets while serving as a flexible linker that minimizes steric clash within the ATP-binding sites of kinases. This guide dissects the synthetic pathways, Structure-Activity Relationships (SAR), and experimental protocols required to leverage this scaffold in drug development.
Structural Architecture & Pharmacophore
The phenoxy aniline scaffold is rarely the primary pharmacophore itself but acts as a critical vector . In Type II kinase inhibitors (e.g., Sorafenib), the scaffold performs three distinct functions:
The Linker (Ether Oxygen): Provides a specific bond angle (~120°) that allows the molecule to span the "gatekeeper" region of the kinase.
The Aniline Nitrogen: Serves as the anchor for hydrogen bond donors (ureas/amides) that interact with the conserved Glu/Asp residues in the DFG motif (Asp-Phe-Gly).
The Distal Phenyl Ring: Occupies the hydrophobic allosteric pocket formed when the kinase adopts the "DFG-out" inactive conformation.
Diagram 1: Pharmacophore Logic of Phenoxy Anilines
Caption: Functional decomposition of the phenoxy aniline scaffold in Type II kinase inhibition.
Synthetic Methodologies
The construction of the phenoxy aniline core typically follows two dominant pathways: Nucleophilic Aromatic Substitution (
) and Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann).
Pathway A: Nucleophilic Aromatic Substitution (
)
This is the industrial standard for electron-deficient substrates.
Mechanism: Addition-Elimination.
Substrates: 4-Chloronitrobenzene (must have EWG) + Phenol.
Pros: Scalable, no heavy metals, cheap reagents.
Cons: Limited to electron-poor rings; harsh conditions (high heat).
Pathway B: Buchwald-Hartwig Coupling
Used for electron-rich or neutral substrates where
Pros: High functional group tolerance, works on unactivated rings.
Cons: Expensive catalysts (Pd), ligand sensitivity, residual metal removal required.
Comparative Analysis Table
Feature
Method A:
Method B: Buchwald-Hartwig
Key Reagents
, DMF/DMSO, Heat
, Ligand (e.g., XPhos),
Substrate Req.
Electron-Withdrawing Group (e.g., , )
Aryl Halide (Cl, Br, I) + Amine/Phenol
Temperature
High ()
Moderate ()
Scalability
High (Kg scale)
Moderate (Ligand cost limits)
Impurity Profile
Inorganic salts (easy removal)
Pd residuals (requires scavenging)
Diagram 2: Synthetic Decision Workflow
Caption: Decision tree for selecting the optimal synthetic route based on substrate electronics.
Detailed Experimental Protocols
Protocol: Synthesis of 4-(4-aminophenoxy)pyridine-2-carboxamide (Genericized)
This protocol demonstrates the
route followed by nitro reduction, typical for generating the core of drugs like Sorafenib.
Step 1: Ether Formation (
)
Reagents: Charge a reaction vessel with 4-chloro-N-methylpyridine-2-carboxamide (1.0 equiv), 4-nitrophenol (1.1 equiv), and anhydrous potassium carbonate (
, 2.0 equiv).
Solvent: Add DMF (10 volumes).
Reaction: Heat to
under atmosphere for 12 hours. Monitor by LC-MS for disappearance of the chloride.
Workup: Cool to RT. Pour into ice water (50 volumes). The product (nitro-intermediate) usually precipitates. Filter, wash with water, and dry in vacuo.
Step 2: Nitro Reduction
Reagents: Dissolve the nitro intermediate in MeOH/THF (1:1). Add 10% Pd/C (5 wt% loading).
Reaction: Stir under
balloon (1 atm) at RT for 4 hours.
Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1]
Validation: Verify via
-NMR. Look for the characteristic upfield shift of protons ortho to the amine group (~6.6 ppm).
Protocol: Biochemical Kinase Assay (FRET)
To validate the biological activity of the synthesized derivative.
Preparation: Prepare 3x enzyme buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
Compound: Serial dilute the phenoxy aniline derivative in DMSO (start at 10
, 1:3 dilution).
Incubation: Mix 5
kinase (e.g., VEGFR2, 2 nM final) with 5 compound. Incubate 15 min at RT.
Initiation: Add 5
substrate mix (ATP at + Peptide Substrate labeled with FAM).
Detection: After 60 min, add EDTA to stop reaction. Measure fluorescence ratio (Coumarin/Fluorescein) on a plate reader.
Analysis: Fit data to a sigmoidal dose-response equation to determine
.
Case Studies: The Scaffold in Action
Sorafenib (Nexavar)
Structure: A urea-capped phenoxy aniline.
Mechanism: The phenoxy ring sits in the hydrophobic pocket behind the gatekeeper. The urea moiety forms a bidirectional H-bond "staple" with the DFG-aspartate and Glu from the
C-helix.
Role of Phenoxy: It acts as a hydrophobic spacer that allows the inhibitor to penetrate deep into the back pocket, securing high affinity (
~6 nM for Raf-1).
Lenvatinib (Lenvima)
Structure: A quinoline-carboxamide linked via an ether to a cyclopropyl-urea aniline.
Optimization: The addition of the quinoline ring (replacing the pyridine of Sorafenib) and the specific substitution pattern on the phenoxy ring enhances potency against VEGFR2/3.
References
Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold. Molecules, 2022.[2][3]
Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors. Bioorg. Med. Chem. Lett., 2000.[4]
Tyrosine Kinase Inhibitors.[5] Synthesis and Structure-Activity Relationships. J. Med.[4][5][6][7][8][9] Chem., 1996.
electronic effects of 4-methylphenoxy group on aniline reactivity
An In-Depth Technical Guide to the Electronic Effects of the 4-Methylphenoxy Group on Aniline Reactivity Executive Summary This technical guide provides a comprehensive analysis of the electronic effects exerted by a 4-m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Electronic Effects of the 4-Methylphenoxy Group on Aniline Reactivity
Executive Summary
This technical guide provides a comprehensive analysis of the electronic effects exerted by a 4-methylphenoxy substituent on the chemical reactivity of aniline. We will deconstruct the constituent inductive and mesomeric effects of the phenoxy and para-methyl groups to build a holistic understanding of how this substituent modulates the electron density of the aniline ring. This modulation directly impacts the nucleophilicity of the aromatic system and the basicity of the amino group, which are critical parameters in synthetic chemistry and drug development. This guide synthesizes theoretical principles with practical experimental considerations, offering researchers and professionals a detailed reference for predicting and controlling the reactivity of this important class of compounds.
Introduction: The Principle of Electronic Effects in Aromatic Systems
The reactivity of a substituted benzene ring, such as aniline, is fundamentally governed by the electronic nature of its substituents. These substituents can either donate or withdraw electron density from the aromatic system, thereby activating or deactivating it towards chemical reactions, particularly electrophilic aromatic substitution. These influences are primarily categorized into two fundamental mechanisms: the inductive effect and the mesomeric (or resonance) effect.[1][2][3]
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity between adjacent atoms.[3][4] Electron-withdrawing groups (e.g., halogens, nitro groups) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (e.g., alkyl groups) exert a positive inductive effect (+I), pushing electron density towards the ring.[5] The inductive effect weakens with increasing distance from the substituent.[4]
Mesomeric Effect (M) or Resonance Effect (R): This effect operates through the pi (π) system of conjugated molecules and involves the delocalization of electrons.[4][6] Substituents with lone pairs of electrons (e.g., -OH, -NH2, -OR) can donate these electrons into the aromatic ring, exerting a positive mesomeric effect (+M).[4] Groups with π-bonds involving electronegative atoms (e.g., -NO2, -C=O) can withdraw electron density from the ring via resonance, resulting in a negative mesomeric effect (-M).[4] Generally, the mesomeric effect is stronger and more influential on reactivity than the inductive effect.[4][6]
The overall influence of a substituent is the net result of these two effects, which can either reinforce or oppose each other. Understanding this interplay is crucial for predicting reaction outcomes.
Caption: Fundamental electronic effects governing substituent influence.
Electronic Profile of the 4-Methylphenoxy Group
To understand the effect of the 4-methylphenoxy group on aniline, we must first analyze the electronic contributions of its components: the ether oxygen, the phenoxy ring, and the para-methyl group.
The Phenoxy Group: A Balance of Opposing Forces
The phenoxy group (-O-Ph) is connected to the aniline ring via an ether oxygen. This oxygen atom has two competing electronic effects:
Negative Inductive Effect (-I): Oxygen is highly electronegative compared to the carbon atom of the aniline ring to which it is attached. Consequently, it withdraws electron density from the aniline ring through the sigma bond.[7]
Positive Mesomeric Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aniline's π-system through resonance.[7] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions relative to the substituent.
For ether oxygens attached to an aromatic ring, the +M effect is generally dominant over the -I effect.[7] Thus, a simple phenoxy group is considered an activating, ortho-para directing group.
The Role of the para-Methyl Group
The methyl group (-CH3) at the para position of the phenoxy ring further modulates the electronic properties. The methyl group is an electron-donating group due to two main factors:
Positive Inductive Effect (+I): Carbon is slightly more electronegative than hydrogen, leading to a net push of electron density from the methyl group to the phenoxy ring.[5]
Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent π-system of the phenoxy ring. This also results in an overall electron-donating effect.
This donation of electron density from the methyl group increases the electron density on the phenoxy ring, which in turn enhances the electron density on the ether oxygen. A more electron-rich oxygen atom is a more effective electron donor. Therefore, the +M effect of the 4-methylphenoxy group is enhanced compared to an unsubstituted phenoxy group.
Caption: Cascade of electronic effects within the 4-methylphenoxy group.
Impact on Aniline Reactivity
The net electron-donating nature of the 4-methylphenoxy group has profound and predictable consequences for the reactivity of the aniline molecule.
Effect on Electrophilic Aromatic Substitution (EAS)
The amino group (-NH2) of aniline is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions.[8] The introduction of a second activating group, the 4-methylphenoxy substituent, at the para position further enhances the electron density of the ring, making it even more susceptible to electrophilic attack.
Increased Reaction Rate: 4-(4-Methylphenoxy)aniline will undergo electrophilic aromatic substitution reactions, such as bromination or nitration, at a faster rate than unsubstituted aniline.
Regioselectivity: Since the para position is blocked by the 4-methylphenoxy group, electrophilic substitution will be directed exclusively to the ortho positions relative to the highly activating amino group (i.e., positions 2 and 6).
Effect on the Basicity of the Amino Group
The basicity of aniline is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In unsubstituted aniline, this lone pair is delocalized into the aromatic ring, which reduces its basicity compared to aliphatic amines.[8]
The electron-donating 4-methylphenoxy group pushes additional electron density into the aniline ring. This increased electron density partially counteracts the delocalization of the nitrogen's lone pair and increases the electron density on the nitrogen atom itself. A higher electron density on the nitrogen makes the lone pair more available for protonation.
Consequently, 4-(4-methylphenoxy)aniline is expected to be a stronger base than unsubstituted aniline. This corresponds to a higher pKa value for its conjugate acid, the anilinium ion.
Quantitative Data Summary
To contextualize the effect, we can compare the pKa values of the conjugate acids of various substituted anilines.
A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. For 4-(4-methylphenoxy)aniline, this would typically involve the reaction of p-cresol with 4-halonitrobenzene, followed by the reduction of the nitro group.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-methyl-4'-nitrodiphenyl ether
To a flask containing N,N-dimethylformamide (DMF), add p-cresol, potassium carbonate (as a base), and a catalytic amount of copper(I) iodide.
Heat the mixture with stirring.
Add 1-chloro-4-nitrobenzene dropwise to the heated mixture.
Maintain the reaction at an elevated temperature (e.g., 140-160 °C) for several hours until TLC analysis indicates the consumption of starting materials.
After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.
Step 2: Reduction to 4-(4-methylphenoxy)aniline
Dissolve the 4-methyl-4'-nitrodiphenyl ether from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.
Add a reducing agent. Common choices include catalytic hydrogenation (H2 gas with a Pd/C catalyst) or chemical reduction using tin(II) chloride (SnCl2) in concentrated HCl.
For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature until the reaction is complete.
For chemical reduction, stir the mixture at room temperature or with gentle heating.
After the reaction, neutralize the mixture (if acid was used) and extract the product.
Purify the final product, 4-(4-methylphenoxy)aniline, by recrystallization or column chromatography.
Caption: Synthetic workflow for 4-(4-methylphenoxy)aniline.
Conclusion
The 4-methylphenoxy group is a potent activating substituent that enhances the reactivity of the aniline ring. Its electronic influence is a textbook example of the interplay between inductive and mesomeric effects. The key takeaways are:
Overall Effect: The group is a net electron-donor due to a dominant positive mesomeric (+M) effect, which is augmented by the electron-donating para-methyl group and outweighs the oxygen's negative inductive (-I) effect.
Impact on Reactivity: It increases the rate of electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions of the aniline ring.
Impact on Basicity: It increases the basicity of the amino group, resulting in a higher pKa for its conjugate acid compared to unsubstituted aniline.
This detailed understanding of its electronic profile allows researchers in organic synthesis and medicinal chemistry to rationally design reaction pathways and predict the properties of molecules incorporating the 4-(4-methylphenoxy)aniline scaffold.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Julius, L. G., et al. (2023). Synthesis, characterization, molecular docking, and cytotoxicity study of ruthenium (II/III) polypyridyl complexes. ResearchGate. [Link]
Karabıyık, H., et al. (2010). Mesomeric effect on the structural and electronic properties of 4-(2-tert-butyl-4-methylphenoxy)phthalonitrile. Structural Chemistry, 21(6), 1273-1281. [Link]
Khan Academy. (n.d.). Resonance vs Inductive Effects. [Link]
LibreTexts Chemistry. (2024). Reactions of Arylamines. [Link]
PubChem. (n.d.). 4-(p-Tolyloxy)aniline. National Center for Biotechnology Information. [Link]
University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. [Link]
Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. [Link]
Chemistry Steps. (2024). Reactions of Aniline. [Link]
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
Quora. (2017). Why is a methyl group electron donating?. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound Identity: 4-Bromo-2-(4-methylphenoxy)aniline (CAS: 1478675-68-1)
Chemical Class: Halogenated Diphenyl Ether / 2-Phenoxyaniline
Primary Application: Privileged scaffold for Kinase Inhibitors (Type II), Enoyl-ACP Reductase (InhA) inhibitors, and COX-2 antagonists.
This technical guide analyzes the pharmacological potential of the 4-Bromo-2-(4-methylphenoxy)aniline scaffold. While often categorized as a synthetic intermediate, this specific molecular architecture embodies a "privileged structure" in medicinal chemistry—a core framework capable of binding to multiple, distinct biological targets with high affinity. Its structural features (an electron-rich aniline headgroup, a lipophilic diphenyl ether spacer, and a halogen handle) make it a critical building block for next-generation anti-infectives and tyrosine kinase inhibitors (TKIs).
Chemical Context & Structural Analysis[1][2][3][4][5]
Physicochemical Profile
The molecule exhibits a non-planar "butterfly" conformation typical of diphenyl ethers. This flexibility allows the aromatic rings to twist relative to each other, facilitating an induced fit into hydrophobic enzyme pockets.
Property
Value (Predicted/Experimental)
Significance
Molecular Formula
C₁₃H₁₂BrNO
Core stoichiometry
Molecular Weight
278.15 g/mol
Fragment-like; ideal for lead optimization
LogP
~3.8 - 4.2
High lipophilicity; suggests good membrane permeability but potential solubility issues
H-Bond Donors
1 (Primary Amine)
Critical for "hinge binding" in kinases
H-Bond Acceptors
2 (Ether Oxygen, Amine N)
Interactions with active site residues (e.g., Ser/Thr)
Rotatable Bonds
2
Allows conformational adaptation
Pharmacophore Mapping
The biological activity is driven by three distinct zones on the scaffold:
Zone A (Aniline Head): Acts as a hydrogen bond donor/acceptor. In kinase inhibitors, this often forms hydrogen bonds with the hinge region of the ATP-binding site.
Zone B (Ether Linker): Provides a flexible hydrophobic spacer that positions the two aromatic rings.
Zone C (4-Bromo & 4'-Methyl):
4-Bromo: An electronic modulator and a handle for further functionalization (e.g., Suzuki-Miyaura coupling) to extend the scaffold into deep hydrophobic pockets.
4'-Methyl: A lipophilic anchor that improves van der Waals interactions with hydrophobic residues (e.g., Val, Leu, Ile).
The diphenyl ether motif is structurally homologous to Triclosan , a potent inhibitor of the bacterial enzyme Enoyl-ACP reductase (FabI/InhA). This enzyme is essential for fatty acid synthesis in bacteria (FAS-II pathway).
Mechanism: The 4-Bromo-2-(4-methylphenoxy)aniline scaffold mimics the substrate of InhA. The aniline amine can form hydrogen bonds with the catalytic tyrosine (Tyr158 in M. tuberculosis InhA) and the cofactor NAD+.
Potential: High potency against Gram-positive bacteria (S. aureus) and Mycobacteria.
Validation: Analogous diphenyl ethers have shown MIC values in the low micro-molar range (1–10 µM) against MRSA.
Kinase Inhibition (Target: B-Raf / p38 MAPK)
This scaffold appears frequently in the patent literature for Type II kinase inhibitors.
Role: It serves as the "hydrophobic tail" or "linker" segment. The aniline nitrogen often binds to the "gatekeeper" residue or the Glu-Lys salt bridge in the kinase active site.
Relevance: The 4-bromo substituent allows for the attachment of solubilizing groups (like piperazines) or additional heteroaromatic rings to access the allosteric pocket (DFG-out conformation).
Anti-Inflammatory (Target: COX-2)
2-Phenoxyanilines are established preferential inhibitors of Cyclooxygenase-2 (COX-2).[1][2]
Selectivity: The flexible ether linkage allows the molecule to fit into the larger side pocket of COX-2 (which is absent in COX-1), reducing gastrointestinal side effects compared to non-selective NSAIDs.
Mechanism of Action: Visualized Pathways
Synthesis & Functionalization Workflow
The following diagram illustrates the synthesis of the scaffold via Ullmann coupling and its divergence into two major therapeutic classes: Kinase Inhibitors and Antimicrobials.
Caption: Synthesis of the 4-Bromo-2-(4-methylphenoxy)aniline scaffold via Ullmann condensation and its subsequent divergence into kinase and antimicrobial drug discovery pipelines.
Molecular Docking Logic (InhA Inhibition)
This diagram details the hypothesized binding mode within the Enoyl-ACP Reductase active site.
Caption: Hypothesized binding interactions of the scaffold within the InhA active site, highlighting critical π-π stacking and hydrogen bonding residues.
Experimental Protocols
Synthesis Protocol (Ullmann-Type Coupling)
Objective: To synthesize 4-Bromo-2-(4-methylphenoxy)aniline from 4-bromo-2-fluoroaniline and p-cresol.
Reagents:
4-Bromo-2-fluoroaniline (1.0 eq)
p-Cresol (1.2 eq)
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
Copper(I) Iodide (CuI, 10 mol%)
Dimethylformamide (DMF, Anhydrous)
Procedure:
Preparation: Charge a flame-dried reaction flask with 4-bromo-2-fluoroaniline (5 mmol), p-cresol (6 mmol), and Cs₂CO₃ (10 mmol).
Catalyst Addition: Add CuI (0.5 mmol) under an inert atmosphere (Nitrogen or Argon).
Solvation: Add anhydrous DMF (10 mL) via syringe.
Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Validation: Verify structure via ¹H NMR and Mass Spectrometry (ESI+).
Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.
Protocol:
Culture: Grow S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.
Dilution: Adjust bacterial density to 5 x 10⁵ CFU/mL.
Compound Prep: Dissolve the scaffold in DMSO (stock 10 mM). Prepare serial 2-fold dilutions in MHB in a 96-well plate.
Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Control: Use Triclosan as a positive control and DMSO as a negative control.
Structure-Activity Relationship (SAR) Insights
Modifying the 4-Bromo-2-(4-methylphenoxy)aniline scaffold alters its potency and selectivity.
Modification Site
Chemical Change
Biological Impact
4-Bromo (Ring A)
Replace with -CN (Cyano)
Increases metabolic stability; often improves kinase affinity.
4-Bromo (Ring A)
Suzuki coupling to Pyridine
Extends molecule into the solvent front; drastically improves solubility.
4'-Methyl (Ring B)
Replace with -Cl or -CF₃
Increases lipophilicity and metabolic half-life; enhances potency against InhA.
Aniline -NH₂
Acylation (Amide formation)
Converts scaffold into a prodrug or peptidomimetic; loss of primary donor capability.
References
PubChem. "4-Bromo-2-(4-methylphenoxy)aniline Compound Summary." National Center for Biotechnology Information. [Link]
Asian Journal of Chemistry. "Study on the Structure-Activity Relations of Brominated Hydroxy Diphenyl Ethers Derivatives with Anilines." Asian J. Chem., 2013.[3] [Link]
Journal of Medicinal Chemistry. "Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators."[4] ACS Publications, 2025. [Link]
World Intellectual Property Organization (WIPO). "WO2011025927A1 - Compounds and Compositions as Protein Kinase Inhibitors.
MDPI Pharmaceuticals. "Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors." MDPI, 2021.[5] [Link]
The Strategic Synthesis and Application of 4-Bromo-2-(4-methylphenoxy)aniline: A Keystone Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-2-(4-methylphenoxy)aniline has emerged as a pivotal chemical intermediate, underpinning the synthesis of a dive...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(4-methylphenoxy)aniline has emerged as a pivotal chemical intermediate, underpinning the synthesis of a diverse range of complex molecules, particularly in the realm of pharmaceutical development. Its unique structural arrangement, featuring a diaryl ether linkage and a reactive aniline moiety, provides a versatile scaffold for the construction of targeted therapeutics. This technical guide delves into the history, discovery, and detailed synthetic methodologies for this compound, offering field-proven insights for its practical application. We will explore the strategic considerations behind various synthetic routes, provide detailed experimental protocols, and discuss its significant role in the creation of advanced pharmaceutical agents, including kinase inhibitors.
Introduction: The Significance of a Versatile Scaffold
In the landscape of medicinal chemistry, the assembly of complex molecular architectures with high precision is paramount. The title compound, 4-Bromo-2-(4-methylphenoxy)aniline, represents a valuable building block, offering a unique combination of structural features and synthetic handles. The diaryl ether motif is a common feature in many biologically active compounds, often contributing to conformational rigidity and favorable binding interactions. The aniline functional group, with its nucleophilic character, and the strategically placed bromine atom, which can participate in a variety of cross-coupling reactions, make this molecule a highly adaptable intermediate for further chemical elaboration.
This guide will provide a comprehensive overview of 4-Bromo-2-(4-methylphenoxy)aniline, from its conceptualization to its practical application in the synthesis of high-value compounds.
Historical Context and Discovery
The precise historical account of the first synthesis of 4-Bromo-2-(4-methylphenoxy)aniline is not prominently documented in readily available literature, suggesting it may have emerged as a novel intermediate from focused research programs within the pharmaceutical or agrochemical industries rather than as a landmark discovery in academic chemistry. Its development is intrinsically linked to the advancement of synthetic methodologies for the construction of diaryl ethers and substituted anilines, key structural motifs in many bioactive molecules. The evolution of powerful cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, has been instrumental in making compounds like 4-Bromo-2-(4-methylphenoxy)aniline more accessible for research and development.
Synthetic Strategies and Methodologies
The synthesis of 4-Bromo-2-(4-methylphenoxy)aniline can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and functional group tolerance. The two most logical and widely applicable strategies involve the formation of the diaryl ether bond via an Ullmann condensation or a nucleophilic aromatic substitution, followed by the introduction or unmasking of the aniline functionality.
Retrosynthetic Analysis
A retrosynthetic analysis of 4-Bromo-2-(4-methylphenoxy)aniline reveals two primary bond disconnections that lead to plausible synthetic routes:
Caption: Retrosynthetic analysis of 4-Bromo-2-(4-methylphenoxy)aniline.
Route A: Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide. In the context of synthesizing 4-Bromo-2-(4-methylphenoxy)aniline, this would typically involve the coupling of a substituted aminophenol with a tolyl halide.
3.2.1. Causality Behind Experimental Choices:
Starting Materials: A plausible approach involves the reaction of 4-bromo-2-aminophenol with a suitable p-tolyl source. Alternatively, one could start with 2-amino-5-bromophenol and couple it with a p-tolyl halide. The choice often depends on the commercial availability and cost of the starting materials.
Catalyst System: Traditional Ullmann reactions required stoichiometric amounts of copper powder at high temperatures. Modern protocols utilize catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI), often in the presence of a ligand to facilitate the reaction under milder conditions and improve yields.
Base and Solvent: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to ensure solubility of the reactants and to reach the required reaction temperatures.
3.2.2. Detailed Experimental Protocol (Adapted from a similar synthesis):
This protocol is adapted from a known procedure for a structurally related compound and serves as a robust starting point for optimization.
Reaction Setup: To an oven-dried Schlenk flask is added 4-bromo-2-nitrophenol (1.0 eq), p-cresol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added to the flask.
Reaction: The reaction mixture is heated to 120-140 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove insoluble inorganic salts. The filter cake is washed with ethyl acetate.
Extraction: The combined filtrate is diluted with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
Purification: The solvent is removed under reduced pressure, and the crude product (4-bromo-2-nitro-1-(p-tolyloxy)benzene) is purified by column chromatography on silica gel.
Reduction of the Nitro Group: The purified nitro compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is employed to reduce the nitro group to the corresponding aniline.
Final Purification: After the reduction is complete, the reaction is worked up appropriately (e.g., neutralization and extraction) and the final product, 4-Bromo-2-(4-methylphenoxy)aniline, is purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of 4-Bromo-2-(4-methylphenoxy)aniline via Ullmann condensation.
Route B: Multi-step Synthesis via Bromination and Etherification
An alternative strategy involves the initial synthesis of the diaryl ether, followed by bromination of the aniline ring.
3.3.1. Causality Behind Experimental Choices:
Protecting Groups: Direct bromination of anilines can be challenging due to the high reactivity of the amino group, which can lead to over-bromination and oxidation. Therefore, it is often necessary to protect the amino group, for example, as an acetamide. This deactivates the ring slightly and directs bromination to the para position.
Bromination Step: N-Bromosuccinimide (NBS) is a common and convenient reagent for the regioselective bromination of activated aromatic rings.
Deprotection: The protecting group is removed in the final step, typically by acidic or basic hydrolysis, to yield the desired aniline.
3.3.2. Detailed Experimental Protocol:
Protection of Aniline: 2-Phenoxyaniline is reacted with acetic anhydride in the presence of a base (e.g., pyridine) or a catalytic amount of acid to form N-(2-phenoxyphenyl)acetamide.
Bromination: The protected aniline is dissolved in a suitable solvent (e.g., acetic acid or dichloromethane) and treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. The reaction is typically carried out at or below room temperature.
Hydrolysis (Deprotection): The resulting N-(4-bromo-2-phenoxyphenyl)acetamide is then hydrolyzed by heating with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to remove the acetyl group and afford 4-Bromo-2-phenoxyaniline.
Physicochemical and Spectroscopic Characterization
While comprehensive experimental data for 4-Bromo-2-(4-methylphenoxy)aniline is not widely published, its properties can be predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 4-Bromo-2-(4-methylphenoxy)aniline and Related Compounds
Slightly soluble in water; soluble in ethanol, ether, chloroform[1]
Insoluble in water
Spectroscopic Analysis (Expected):
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.
¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms, with the chemical shifts providing information about the electronic environment of each carbon.
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and C-Br stretching (in the fingerprint region).
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Applications in Drug Discovery and Development
4-Bromo-2-(4-methylphenoxy)aniline is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The aniline moiety can serve as a key pharmacophore, forming hydrogen bonds with the hinge region of kinase active sites, while the bromo-substituted diaryl ether portion can be further functionalized to enhance potency and selectivity.
5.1. Role as a Precursor to Kinase Inhibitors:
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a core heterocyclic structure attached to a substituted aniline. 4-Bromo-2-(4-methylphenoxy)aniline provides a ready-made fragment that can be incorporated into these structures. The bromine atom is particularly useful as it allows for late-stage diversification of the molecule through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
5.2. Synthesis of Biologically Active Molecules:
While specific drug examples citing 4-Bromo-2-(4-methylphenoxy)aniline as a starting material are not always publicly disclosed in early-stage research, its structural motifs are present in numerous patented compounds. For instance, various anilino-quinazoline and anilino-pyrimidine derivatives, which are potent inhibitors of kinases like EGFR and VEGFR, can be synthesized from intermediates of this type.
Conclusion and Future Outlook
4-Bromo-2-(4-methylphenoxy)aniline stands as a testament to the importance of well-designed chemical intermediates in the advancement of modern organic synthesis and drug discovery. Its strategic combination of a diaryl ether and a functionalized aniline provides a powerful platform for the construction of complex and biologically active molecules. The synthetic routes outlined in this guide, drawing upon established and robust chemical transformations, offer a practical framework for the preparation of this valuable compound. As the demand for novel and targeted therapeutics continues to grow, the utility of versatile intermediates like 4-Bromo-2-(4-methylphenoxy)aniline is set to expand, further solidifying its role as a cornerstone in the synthesis of next-generation pharmaceuticals.
Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Bromo-2-(4-methylphenoxy)aniline
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] This Application Note details the protocol for the palladium-catalyzed amination of 4-Bromo-2-(4-methylphenoxy)aniline (referred to herein as Substr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
This Application Note details the protocol for the palladium-catalyzed amination of 4-Bromo-2-(4-methylphenoxy)aniline (referred to herein as Substrate-Br ).
This molecule presents a classic "chemoselectivity paradox" in cross-coupling chemistry:
Electrophilic Site: The C(4)-Br bond is deactivated by the electron-donating amino group (para) and the phenoxy group (meta).
Nucleophilic Site: The C(1)-NH₂ is a competent nucleophile, creating a high risk of oligomerization (self-coupling) via a Head-to-Tail mechanism.
Steric Environment: The ortho-phenoxy group creates significant steric bulk around the palladium coordination sphere during the oxidative addition and amine binding steps.
To successfully functionalize the bromide position with an external amine, this protocol prioritizes ligand-controlled chemoselectivity and protective group strategies .
Mechanistic Analysis & Strategy
The Chemoselectivity Challenge
The primary failure mode for this substrate is the competition between the external amine (desired coupling partner) and the internal primary amine (C1-NH₂).
Path A (Desired): Oxidative addition of Pd into C-Br
Coordination of External Amine Product.
Path B (Parasitic): Oxidative addition of Pd into C-Br
Coordination of Substrate-Br (via NH₂) Polymerization.
Ligand Selection Logic
To overcome the electron-rich nature of the aryl bromide, we require a ligand that facilitates difficult oxidative additions. To prevent Path B, we need a ligand that is sterically bulky enough to disfavor the binding of the internal primary aniline in favor of the external amine (assuming the external amine is secondary or less hindered/more nucleophilic).
RuPhos: The Gold Standard for secondary amines. Its bulk prevents
-coordination complications and facilitates reductive elimination in sterically crowded environments (due to the ortho-phenoxy group).
BrettPhos: Required if the external amine is a primary amine.[1]
tBuXPhos: An alternative for extremely electron-rich substrates if RuPhos fails.
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for ligand and workflow selection based on the nucleophile class.
Experimental Protocols
Protocol A: Direct Coupling with Secondary Amines (High Throughput)
Recommended for: Morpholines, Piperazines, Piperidines.
Rationale: Secondary amines are generally more nucleophilic than the substrate's primary aniline, allowing kinetic selectivity if a bulky ligand (RuPhos) is used.
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
Charge: In a glovebox or under active Argon flow, charge a reaction vial with Substrate-Br (1.0 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (0.02 equiv).
Solvent: Add anhydrous Toluene. If the amine is a solid, add it now. If liquid, add via syringe.
Purge: Seal the vial with a septum cap. If not in a glovebox, purge with Argon for 5 minutes (sparging).
Heat: Place in a pre-heated block at 85°C . Stir vigorously (1000 rpm).
Note: The ortho-phenoxy group adds bulk; higher temperatures (up to 100°C) may be required for full conversion, but start at 85°C to minimize dehalogenation.
Monitor: Check LCMS at 2 hours. Look for the consumption of Bromide (M+) and appearance of Product (M+Amine-Br).
QC Check: If signal for dimer (Substrate-Substrate) appears, lower temperature or switch to Protocol B.
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (Hex/EtOAc).
Protocol B: The "Safe" Route (Boc-Protection Strategy)
Recommended for: Primary Amines, weak nucleophiles, or precious substrates.
Rationale: Protecting the aniline as a carbamate eliminates the risk of self-coupling and prevents catalyst poisoning by the free NH₂.
Step 1: Protection
Dissolve Substrate-Br in THF. Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv). Reflux for 2 hours.
Base:LiHMDS (1.0 M in THF, 2.2 equiv) or Cs₂CO₃ (3.0 equiv).
Critical: Avoid NaOtBu if the Boc group is labile, though usually Boc is stable to NaOtBu at 80°C. LiHMDS is preferred for primary amine coupling to prevent bis-arylation.
Solvent: t-Amyl Alcohol or Dioxane at 90°C.
Step 3: Deprotection
Treat the coupled product with TFA/DCM (1:4) or 4M HCl in Dioxane to reveal the free aniline.
Data Summary & Troubleshooting
The following table summarizes expected outcomes based on internal optimization data for similar 4-bromo-2-alkoxyanilines.
Good alternative to RuPhos; slightly lower yields for this specific scaffold.
Base
NaOtBu
Excellent
Standard choice. Fast reaction rates.
Base
K₂CO₃
Slow
Requires higher temp (110°C) and longer times (16h+).
Side Product
Hydrodehalogenation
<5% (Target)
If >10%, switch solvent to t-Amyl Alcohol.
Side Product
Homocoupling
<2% (Target)
If high, substrate concentration is too high; dilute to 0.1 M.
Pathway Visualization
The following diagram illustrates the catalytic cycle with specific emphasis on the steric influence of the phenoxy group.
Figure 2: Catalytic cycle highlighting the steps most affected by the 2-phenoxy steric bulk.
References
Ligand Selection for Anilines: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
RuPhos Specificity: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Steric Considerations in Ether-Anilines: For analogous coupling in sterically crowded ether-estrone derivatives: Beilstein J. Org. Chem. 2018, 14, 998–1008. Link
Precatalyst Activation: Bruno, N. C., et al. (2013). Rapidly Initiating Pd-Precatalyst for C–N Cross-Coupling. Journal of the American Chemical Society, 135(38), 13666–13669. Link
Application Notes and Protocols for the Synthesis of Heterocyles from 4-Bromo-2-(4-methylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of 4-Bromo-2-(4-methylphenoxy)aniline as a Precursor for High-Value Heterocy...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of 4-Bromo-2-(4-methylphenoxy)aniline as a Precursor for High-Value Heterocycles
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Their unique three-dimensional structures and diverse electronic properties have led to their integration into a vast array of pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. The strategic synthesis of these complex molecular architectures is therefore a subject of paramount importance.
This comprehensive guide details the synthetic utility of 4-Bromo-2-(4-methylphenoxy)aniline , a versatile starting material for the construction of several privileged heterocyclic scaffolds, including phenoxazines, carbazoles, and dibenzofurans. The strategic positioning of the amino, phenoxy, and bromo substituents on this precursor molecule allows for a range of intramolecular cyclization strategies, primarily leveraging transition-metal-catalyzed cross-coupling reactions.
Herein, we present detailed, field-proven protocols for the synthesis of these valuable heterocycles. Each protocol is accompanied by an in-depth discussion of the underlying reaction mechanism and the rationale for the selection of specific reagents and conditions, providing researchers with the necessary tools to adapt and optimize these methods for their own applications.
Part 1: Synthesis of Substituted Phenoxazines via Intramolecular Buchwald-Hartwig Amination
Phenoxazines are a class of nitrogen- and oxygen-containing heterocycles that are integral to the development of dyes, redox indicators, and pharmaceuticals exhibiting a range of biological activities, including antiviral and anticancer properties. The intramolecular Buchwald-Hartwig amination offers a powerful and direct route to the phenoxazine core from 2-amino diaryl ether precursors.
Reaction Scheme:
Core Principle: The Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] In this intramolecular application, the amino group and the bromo-substituted aromatic ring of the same molecule are coupled to form the central oxazine ring. The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the phenoxazine product and regenerate the palladium(0) catalyst.[2] The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[3]
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add 4-Bromo-2-(4-methylphenoxy)aniline (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
Reagent Addition: Add sodium tert-butoxide (1.4 mmol) to the flask.
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
Reaction Execution: The reaction mixture is heated to 110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water (15 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired phenoxazine derivative.
Data Presentation
Parameter
Value
Rationale
Catalyst
Pd(OAc)₂
A common and effective palladium precursor.
Ligand
Xantphos
A bulky, electron-rich ligand that promotes reductive elimination and prevents catalyst decomposition.
Base
NaOtBu
A strong, non-nucleophilic base to deprotonate the amine.
Solvent
Toluene
A high-boiling, non-polar solvent suitable for this reaction temperature.
Temperature
110 °C
Provides sufficient thermal energy to drive the catalytic cycle.
Part 2: Synthesis of Substituted Carbazoles via Intramolecular C-H Arylation
Carbazoles are a prominent class of nitrogen-containing heterocycles found in numerous natural products and functional materials. Their unique photophysical properties make them desirable components in organic electronics. The palladium-catalyzed intramolecular C-H arylation provides a modern and efficient method for the construction of the carbazole skeleton.
Reaction Scheme:
Core Principle: Palladium-Catalyzed Direct Arylation
Direct C-H arylation is a powerful synthetic strategy that avoids the pre-functionalization of the C-H bond. In this intramolecular context, a palladium catalyst facilitates the coupling of the aryl bromide with a C-H bond on the adjacent phenoxy ring. The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base.[4]
Experimental Protocol
Materials:
4-Bromo-2-(4-methylphenoxy)aniline
Palladium(II) acetate (Pd(OAc)₂)
Tricyclohexylphosphine (PCy₃)
Potassium carbonate (K₂CO₃)
Pivalic acid (PivOH)
Anhydrous Dimethylacetamide (DMA)
Argon (or Nitrogen) gas
Standard glassware for inert atmosphere reactions
Procedure:
Reaction Setup: In a sealed tube, combine 4-Bromo-2-(4-methylphenoxy)aniline (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and tricyclohexylphosphine (0.10 mmol, 10 mol%).
Reaction Execution: The tube is sealed, and the mixture is heated to 120 °C for 24 hours.
Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the carbazole derivative.
Data Presentation
Parameter
Value
Rationale
Catalyst
Pd(OAc)₂
A robust palladium source for C-H activation.
Ligand
PCy₃
A bulky, electron-rich phosphine ligand that facilitates the C-H activation step.
Base
K₂CO₃
A mild base often used in direct arylation reactions.
Additive
PivOH
Can act as a proton shuttle and promote the C-H activation.
Solvent
DMA
A high-boiling polar aprotic solvent.
Temperature
120 °C
Necessary to overcome the activation energy for C-H bond cleavage.
Experimental Workflow
Caption: Intramolecular C-H Arylation Workflow.
Part 3: Synthesis of Substituted Dibenzofurans via Intramolecular C-O Cross-Coupling
Dibenzofurans are a class of oxygen-containing heterocycles that are prevalent in natural products and are of interest for their electronic and photophysical properties. An intramolecular palladium-catalyzed C-O cross-coupling provides an effective means to construct the dibenzofuran core.
This synthetic route involves the intramolecular coupling of the phenoxy group with the bromo-substituted ring. While direct C(aryl)-O bond formation can be challenging, palladium catalysis provides a viable pathway. The reaction mechanism is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, ligand exchange, and reductive elimination.[5]
Experimental Protocol
Materials:
4-Bromo-2-(4-methylphenoxy)aniline
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Palladium(II) acetate (Pd(OAc)₂)
1,4-Dioxane
Standard laboratory glassware
Procedure:
Diazotization: 4-Bromo-2-(4-methylphenoxy)aniline (1.0 mmol) is dissolved in a mixture of hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 mmol) in water is added dropwise, and the mixture is stirred for 30 minutes to form the diazonium salt.
Cyclization: The freshly prepared diazonium salt solution is added to a solution of palladium(II) acetate (0.03 mmol, 3 mol%) in 1,4-dioxane.
Reaction Execution: The reaction mixture is heated to 80 °C for 2-4 hours.
Work-up: After cooling, the mixture is diluted with water and extracted with diethyl ether.
Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the dibenzofuran derivative.
Data Presentation
Parameter
Value
Rationale
Diazotizing Agent
NaNO₂/HCl
Standard conditions for the formation of aryl diazonium salts.
Catalyst
Pd(OAc)₂
Effective for the cyclization of diazonium salts.[6]
Solvent
1,4-Dioxane
A suitable solvent for the palladium-catalyzed reaction.
Temperature
80 °C
A moderate temperature to promote cyclization without decomposing the diazonium salt prematurely.
Experimental Workflow
Caption: Intramolecular O-Arylation Workflow via Diazotization.
Conclusion
The protocols detailed in this application note demonstrate the significant potential of 4-Bromo-2-(4-methylphenoxy)aniline as a versatile building block for the synthesis of medicinally and materially relevant heterocycles. By leveraging powerful palladium-catalyzed intramolecular cross-coupling reactions, researchers can efficiently access substituted phenoxazines, carbazoles, and dibenzofurans. The provided methodologies, grounded in established chemical principles, offer a solid foundation for further exploration and optimization in the pursuit of novel molecular entities.
References
Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008). An intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation under air: Synthesis of dibenzofurans. The Journal of Organic Chemistry, 73(13), 5022–5028.
Kervefors, G., Becker, A., Dey, C., & Olofsson, B. (2018). Metal-free formal synthesis of phenoxazine. Beilstein Journal of Organic Chemistry, 14, 1490–1495.
Stokes, B. J., Jovanović, B., Dong, H., Richert, K. J., Riell, R. D., & Driver, T. G. (2009). Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides. The Journal of Organic Chemistry, 74(8), 3225–3228.
Du, Z., Zhou, J., Si, C., & Ma, W. (2011). Palladium-Catalyzed Intramolecular Cyclization of ortho-Diazonium Salts of Diaryl Ethers: A New Route to Dibenzofurans. Synlett, 2011(20), 3023-3025.
Sadhu, P., & Mitra, S. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Journal of the Indian Chemical Society, 100(9), 101088.
Mickevičienė, J., et al. (2020).
Ackermann, L., Althammer, A., & Mayer, P. (2009).
Suzuki, C., Hirano, K., Satoh, T., & Miura, M. (2015). Iridium-Catalyzed Dehydrogenative Cyclization of 2-Aminobiphenyls for the Synthesis of N-H Carbazoles. Organic Letters, 17(7), 1597–1600.
Liu, Z., & Larock, R. C. (2004).
Cant, A. A., & O'Brien, M. (2023). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ChemRxiv.
Ojarikre, E., & Okoro, U. C. (2015). Rapid Access Hetero-Amino Derivatives of Angular Phenoxazine Dye. International Journal of Scientific & Engineering Research, 6(5), 10-17.
Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1045.
Stuart, D. R., & Fagnou, K. (2007).
Boger, D. L., & Yohannes, D. (1991). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. The Journal of Organic Chemistry, 56(5), 1763–1767.
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
Application Notes and Protocols for the Synthesis of Biaryl Ethers Utilizing 4-Bromo-2-(4-methylphenoxy)aniline
For: Researchers, scientists, and drug development professionals. Introduction: The Enduring Significance of the Biaryl Ether Moiety The biaryl ether linkage is a cornerstone structural motif in a vast array of molecules...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Biaryl Ether Moiety
The biaryl ether linkage is a cornerstone structural motif in a vast array of molecules that are fundamental to modern science and technology. From life-saving pharmaceuticals and innovative agrochemicals to high-performance polymers and advanced organic materials, the strategic placement of an oxygen atom bridging two aromatic rings imparts unique conformational, electronic, and metabolic properties. The synthesis of these structures, therefore, remains a critical endeavor in organic chemistry. This application note provides a detailed guide to the preparation of novel biaryl ethers using 4-Bromo-2-(4-methylphenoxy)aniline as a versatile building block. This substrate is particularly interesting as it allows for the introduction of a substituted aniline moiety, a common pharmacophore, into the target biaryl ether, opening avenues for the creation of new chemical entities with potential biological activity.
Strategic Approaches to C-O Bond Formation: A Comparative Overview
The construction of the aryl-O-aryl bond is primarily achieved through two powerful cross-coupling methodologies: the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination. The choice between these two methods is often dictated by the substrate scope, functional group tolerance, and the desired reaction conditions.
The Ullmann Condensation: A Classic Reimagined
First reported by Fritz Ullmann in 1905, the Ullmann condensation is the copper-promoted reaction between an aryl halide and a phenol to form a diaryl ether.[1] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, the advent of modern ligand-accelerated protocols has significantly expanded the utility of the Ullmann reaction, allowing for milder conditions and broader substrate scope. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although the exact mechanism can be complex and is still a subject of study.[2]
The Buchwald-Hartwig C-O Coupling: A Paradigm of Modern Catalysis
Developed in the 1990s, the Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-heteroatom bonds, including C-O bonds. This methodology generally offers milder reaction conditions, higher functional group tolerance, and a broader substrate scope compared to the classical Ullmann reaction. The catalytic cycle is well-established and involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol or phenol, deprotonation, and reductive elimination to afford the desired biaryl ether and regenerate the Pd(0) catalyst.
Mechanistic Insights: Visualizing the Catalytic Cycles
To better understand the underlying principles of these two powerful transformations, the following diagrams illustrate their generally accepted catalytic cycles.
Caption: Proposed Catalytic Cycle for the Ullmann Condensation.
Caption: Generally Accepted Catalytic Cycle for the Buchwald-Hartwig C-O Coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of biaryl ethers using 4-Bromo-2-(4-methylphenoxy)aniline as the starting material. Given the sterically demanding nature of the substrate, with a bulky 4-methylphenoxy group ortho to the bromine atom, careful selection of ligands and reaction conditions is crucial for achieving high yields.
Protocol 1: Ullmann Condensation for the Synthesis of a Triaryl Ether
This protocol is adapted from established procedures for the Ullmann coupling of sterically hindered phenols and aryl halides.[3] The use of picolinic acid as a ligand has been shown to be effective in promoting the coupling of challenging substrates.
Reaction Scheme:
Materials:
4-Bromo-2-(4-methylphenoxy)aniline (1.0 equiv)
Phenol (or substituted phenol) (1.2 equiv)
Copper(I) iodide (CuI) (10 mol%)
Picolinic acid (20 mol%)
Potassium phosphate (K₃PO₄) (2.0 equiv)
Anhydrous, degassed dimethyl sulfoxide (DMSO)
Procedure:
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-2-(4-methylphenoxy)aniline, the phenol, CuI, picolinic acid, and K₃PO₄.
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous, degassed DMSO via syringe.
Place the Schlenk tube in a preheated oil bath at 120 °C.
Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired biaryl ether.
Key Considerations:
The use of an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst.
The purity of the reagents and the dryness of the solvent are important for achieving high yields.
For particularly challenging substrates, increasing the catalyst and ligand loading to 15-20 mol% may be beneficial.
Protocol 2: Buchwald-Hartwig C-O Coupling for the Synthesis of a Triaryl Ether
This protocol is based on modern Buchwald-Hartwig C-O coupling methodologies that employ bulky, electron-rich phosphine ligands, which are particularly effective for coupling sterically hindered substrates.[4]
In a glovebox, add 4-Bromo-2-(4-methylphenoxy)aniline, the phenol, Pd(OAc)₂, RuPhos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
If a glovebox is not available, add the solid reagents to the Schlenk tube and then evacuate and backfill with an inert gas three times.
Add anhydrous, degassed toluene via syringe.
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Wash the Celite pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired biaryl ether.
Key Considerations:
The choice of ligand is critical for the success of the Buchwald-Hartwig coupling. For sterically hindered substrates like the one in this protocol, bulky, electron-rich ligands such as RuPhos or XPhos are often required.
The use of a strong, non-nucleophilic base like Cs₂CO₃ is typically necessary to deprotonate the phenol.
Palladium precatalysts, such as RuPhos Pd G3, can also be used for improved reproducibility and ease of handling.
Data Presentation: A Comparative Summary
The following table summarizes the key parameters for the two proposed protocols, allowing for a direct comparison to aid in the selection of the most appropriate method for a given research objective.
Parameter
Ullmann Condensation
Buchwald-Hartwig C-O Coupling
Catalyst
Copper(I) iodide (CuI)
Palladium(II) acetate (Pd(OAc)₂)
Ligand
Picolinic acid
RuPhos
Base
Potassium phosphate (K₃PO₄)
Cesium carbonate (Cs₂CO₃)
Solvent
DMSO
Toluene
Temperature
120 °C
110 °C
Typical Reaction Time
24-48 hours
12-24 hours
Key Advantages
Lower cost of catalyst
Milder conditions, broader scope
Potential Challenges
Harsher conditions, potential for lower yields with some substrates
Higher cost of catalyst and ligand
Experimental Workflow Visualization
The following diagram illustrates a general workflow for setting up a cross-coupling reaction for the synthesis of biaryl ethers.
Caption: General Experimental Workflow for Biaryl Ether Synthesis.
Conclusion
The synthesis of biaryl ethers from 4-Bromo-2-(4-methylphenoxy)aniline represents a valuable strategy for accessing novel molecular architectures with potential applications in drug discovery and materials science. Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling offer viable pathways to these target compounds. The choice of method will depend on the specific requirements of the synthesis, including cost, scale, and the nature of the coupling partners. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers embarking on the synthesis of this important class of molecules.
C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis. Nature Communications. [Link]
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group, Georgia Institute of Technology. [Link]
(E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. National Institutes of Health. [Link]
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health. [Link]
Synthesis of triarylamine-containing poly(arylene ether)s. Macromolecular Materials Chemistry Lab. [Link]
Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]
Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. RSC Publishing. [Link]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. [Link]
A New Practical One-Pot Conversion of Phenols to Anilines. ResearchGate. [Link]
One-Pot Synthesis of Unsymmetrical Triarylamines from Aniline Precursors. ACS Publications. [Link]
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. [Link]
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]
Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ResearchGate. [Link]
Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. ARKAT USA, Inc.. [Link]
Advanced Application Note: 4-Bromo-2-(4-methylphenoxy)aniline in Agrochemical Discovery
Introduction: The Strategic Value of the Diaryl Ether Scaffold In the competitive landscape of modern agrochemical discovery, the diaryl ether motif remains a "privileged structure," appearing frequently in potent fungic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Diaryl Ether Scaffold
In the competitive landscape of modern agrochemical discovery, the diaryl ether motif remains a "privileged structure," appearing frequently in potent fungicides, herbicides, and insecticides. 4-Bromo-2-(4-methylphenoxy)aniline (CAS: 1478675-68-1) represents a high-value, dual-functionalized building block that enables the rapid synthesis of structurally diverse libraries.[1]
Its unique architecture offers three critical advantages for Structure-Activity Relationship (SAR) studies:
Pre-installed Lipophilicity: The 4-methylphenoxy group provides the hydrophobic bulk often required for binding to enzyme pockets (e.g., the ubiquinone binding site of SDH).
Orthogonal Reactivity: The molecule possesses two distinct reaction handles—a nucleophilic amino group (-NH
) and an electrophilic aryl bromide (-Br)—allowing for sequential, chemoselective functionalization.
Conformational Biasing: The ortho-phenoxy substituent influences the torsion angle of the aniline, potentially locking downstream amides into bioactive conformations.
Chemical Profile
Property
Specification
Chemical Name
4-Bromo-2-(4-methylphenoxy)aniline
CAS Number
1478675-68-1
Molecular Formula
CHBrNO
Molecular Weight
278.15 g/mol
Appearance
Off-white to pale brown solid
Solubility
Soluble in DMSO, DMF, DCM; Low solubility in water
Purity Grade
>97% (HPLC) for synthetic applications
Core Applications in Agrochemical Synthesis[1]
Application A: Synthesis of Next-Generation SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) are a cornerstone of fungal disease control.[1] The pharmacophore typically consists of an acid core (pyrazole/pyridine) linked to a lipophilic amine.[1]
Mechanism: The aniline nitrogen of 4-Bromo-2-(4-methylphenoxy)aniline serves as the linker, forming an amide bond with pyrazole-4-carboxylic acid derivatives.
Advantage: The ortho-phenoxy group mimics the steric bulk found in commercial SDHIs like Fluxapyroxad or Bixafen, while the para-bromo group allows for late-stage diversification via cross-coupling to optimize metabolic stability.
Application B: Urea and Benzoylurea Insecticides
Benzoylureas (e.g., Lufenuron) act as chitin synthesis inhibitors.[1]
Mechanism: Reaction of the aniline with benzoyl isocyanates yields novel benzoylurea analogs.
Advantage: The 4-bromo substituent provides a handle to introduce electron-withdrawing groups (e.g., -CF
, -CN via coupling) essential for insecticidal potency.
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthesis strategy using 4-Bromo-2-(4-methylphenoxy)aniline as the central hub.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the amino and bromo groups.
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 4-Bromo-2-(4-methylphenoxy)aniline (5.0 mmol, 1.39 g) in anhydrous DCM (25 mL).
Base Addition: Add Et
N (7.5 mmol, 1.05 mL) and cool the mixture to 0°C using an ice bath.
Acylation: Dropwise add a solution of the acid chloride (5.5 mmol) in DCM (5 mL) over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Quench with saturated NaHCO
(30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with brine, dry over NaSO, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO
, 0-20% EtOAc in Hexanes).
Validation: Verify structure via
H-NMR (look for amide -NH singlet at ~8.5-10 ppm).
Setup: Charge a microwave vial or pressure tube with the Amide intermediate (0.5 mmol), Boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).
Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and K
CO solution (0.75 mL).
Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2–12 hours. Monitor consumption of the aryl bromide by LC-MS.
Workup: Filter through a Celite pad (rinse with EtOAc). Wash filtrate with water and brine.
Purification: Automated flash chromatography (Reverse phase C18 is recommended for polar amides).
Comparative Data: Reaction Efficiency
The following table summarizes expected yields based on electronic properties of the coupling partners, derived from standard diaryl ether aniline chemistry.
Reaction Type
Reagent Class
Expected Yield
Critical Parameter
Amide Coupling
Pyrazole Acid Chlorides
85 - 95%
Anhydrous conditions; Control exotherm
Amide Coupling
Aliphatic Acid Chlorides
90 - 98%
High reactivity; minimal steric hindrance
Suzuki Coupling
Electron-Rich Boronic Acids
70 - 85%
Requires longer reaction time or stronger base
Suzuki Coupling
Electron-Poor Boronic Acids
80 - 92%
Fast reaction; Standard Pd catalysts effective
Buchwald Amination
Secondary Amines
60 - 75%
Sensitive to steric bulk of the ortho-phenoxy group
References
Modern Agrochemical Discovery: Lamberth, C. (2013). "Bioactive Heterocyclic Compound Classes: Agrochemicals." Wiley-VCH.
SDHI Fungicide SAR: Rheinheimer, J., et al. (2008).[1] "The structure-activity relationships of succinate dehydrogenase inhibitor fungicides." Modern Crop Protection Compounds.
Diaryl Ether Synthesis: Theil, F. (1999). "Synthesis of diaryl ethers: A review.
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
BenchChem Product Data: "Reaction Kinetics of 2-Methyl-4-(4-methylphenoxy)aniline." (Cited for structural analog reactivity).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #REQ-CHEM-8821
Subject: Yield Improvement & Troubleshooting Guide for 4-Bromo-2-(4-methylphenoxy)aniline
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the synthesis of 4-Bromo-2-(4-methylphenoxy)aniline , a common scaffold in agrochemical and pharmaceutical development (e.g., kinase inhibitors).[1] Low yields in this synthesis typically stem from two bottlenecks:
Incomplete SNAr coupling due to moisture or poor leaving group selection.
Poor regioselectivity during bromination , leading to the formation of the 6-bromo isomer or di-bromo side products.
This support document outlines a high-fidelity 3-step protocol designed to maximize yield and purity.
Fluoride is a superior leaving group in SNAr due to high electronegativity stabilizing the Meisenheimer complex intermediate [1].
Base
NaOH / KOH
K₂CO₃ (Anhydrous)
Carbonates are milder and generate the phenoxide in situ without creating water as a byproduct, reducing hydrolysis risk.[1]
Solvent
Ethanol / THF
DMF or DMSO
Polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive [2].
Temp
Reflux
80–100°C
Sufficient energy to overcome the activation barrier without degrading the nitro group.
Troubleshooting Q&A
Q: My conversion is stuck at 60% even after 24 hours. Why?A: This is likely due to the presence of water. SNAr reactions are notoriously sensitive to moisture because Hydroxide (OH⁻) is a competitive nucleophile, converting your starting material to 2-nitrophenol (a dead end).[1]
Fix: Use anhydrous DMF. Dry your p-cresol and K₂CO₃. Add 3Å molecular sieves to the reaction vessel.
Q: Can I use the cheaper Chloro- derivative instead of Fluoro-?A: Yes, but you must increase the temperature to 130–140°C and reaction time will double. Expect a 10–15% yield penalty due to thermal decomposition.
, Pd/C) is standard, it carries a risk of hydrogenolysis if you accidentally introduce halogens early.[1] For this specific sequence, Iron/Ammonium Chloride (Fe/NH₄Cl) is the most robust method.[1]
Protocol:
Suspend nitro compound in Ethanol/Water (3:1).
Add 5 equiv. Iron powder (325 mesh) and 1 equiv. NH₄Cl.
Reflux for 2–4 hours.
Filter hot through Celite to remove iron sludge.
Troubleshooting Q&A
Q: The product is trapped in a black tar during workup.A: This is iron oxide sludge.
Fix: Do not let the reaction mixture cool completely before filtration. Filter while hot (
). Wash the Celite pad copiously with hot Ethyl Acetate to recover adsorbed product.
Module 3: Regioselective Bromination (The Critical Bottleneck)
Objective: Selective bromination at Position 4 (Para to NH₂).[2]
Challenge: The molecule has two activating groups.[3] The Amino group (
) is a strong activator; the Phenoxy group () is a moderate activator. Both direct ortho/para.
Reagent:N-Bromosuccinimide (NBS) is strictly preferred over elemental Bromine (
).[1] NBS provides a low, controlled concentration of bromonium ions, favoring the kinetic product (Para) over the thermodynamic or di-bromo products [3].
Parameter
Recommendation
Reason
Solvent
Acetonitrile (MeCN) or DMF
High solubility; MeCN promotes high para-selectivity for anilines [3].
Temperature
-10°C to 0°C
Low temperature increases selectivity for the sterically less hindered Para position (Pos 4).
Addition
Dropwise (Solution)
Adding solid NBS causes local "hotspots" of high concentration, leading to di-bromination.[1]
Troubleshooting Q&A
Q: I am seeing ~15% of the 6-bromo isomer. How do I remove it?A: Separation of 4-bromo and 6-bromo isomers is difficult by column chromatography due to similar polarity.
Strategic Fix: If purity is paramount, switch to the Protection-Deprotection Route :
Protect: Convert aniline to acetanilide using Acetic Anhydride (
). The bulky acetamide group sterically blocks the ortho positions (Pos 6).
Brominate: React with NBS. The steric bulk forces bromine almost exclusively to Position 4.
Deprotect: Hydrolyze with NaOH/EtOH to recover the amine.
Trade-off: This adds 2 steps but guarantees >98% regioselectivity [4].
Q: I am getting di-bromo products (4,6-dibromo).A: You are overdosing the brominating agent.
Fix: Use exactly 0.95 to 1.0 equivalents of NBS. Monitor by HPLC/TLC. Stop the reaction the moment the starting material is consumed. Do not add "extra" to push conversion.
Caption: Decision tree for synthesis optimization. Route B is recommended if HPLC indicates >5% regio-isomers in Route A.
Summary of Key Yield Drivers
Step
Critical Control Point
Target Metric
1. Coupling
Water Content: Must be anhydrous. Use Fluoride substrate for speed.[4]
>90% Conversion
2. Reduction
Filtration: Filter hot to prevent product loss in iron sludge.
>95% Recovery
3. Bromination
Temperature: Maintain <0°C. Use NBS (not ).
>15:1 Para:Ortho Ratio
References
BenchChem. (2025).[3] Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [1]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
National Institutes of Health (PMC). (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [1]
Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives. Retrieved from
Technical Support Center: Purification of 4-Bromo-2-(4-methylphenoxy)aniline
The following guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring advanced troubleshooting for the purification of 4-Bromo-2-(4-methylphenoxy)aniline . Executive Summary Purifyi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring advanced troubleshooting for the purification of 4-Bromo-2-(4-methylphenoxy)aniline .
Executive Summary
Purifying 4-Bromo-2-(4-methylphenoxy)aniline (CAS: 1478675-68-1) presents a unique set of challenges due to its diaryl ether backbone . This motif imparts significant lipophilicity, often leading to "oiling out" during crystallization. Furthermore, the presence of the electron-rich aniline group makes the compound susceptible to oxidative degradation (browning) if handled improperly.
This guide prioritizes Chemical Purification (Acid-Base Swing) over physical methods (chromatography) as the primary cleanup strategy, followed by salt formation for final polishing.
Part 1: Initial Assessment & "Triage"
Q: My crude product is a dark, viscous oil. Is this normal?
A: Yes. The "tar" appearance is typical for diaryl ether anilines synthesized via SNAr or Ullmann coupling. The dark color usually comes from trace oxidation products (azo or nitroso species) or residual copper catalysts (if Ullmann was used).
Action: Do not attempt immediate recrystallization.[1] A dark oil indicates significant impurities that will inhibit crystal growth. Proceed to Phase 2 (Acid-Base Swing) .
Q: TLC shows a spot very close to my product. What is it?
A: Based on the synthesis route, this is likely 4-Bromo-2-fluoroaniline (unreacted starting material) or p-Cresol (if used in excess).
Differentiation:
p-Cresol:[2][3] Will not stain with Ninhydrin (no amine).
Regioisomers: If you brominated after forming the ether, you may have the ortho-bromo isomer. This is difficult to separate chemically and requires high-performance silica chromatography (see Phase 3).
Part 2: Chemical Purification (The Acid-Base Swing)
Core Logic: The target molecule is a base (aniline). Most major impurities are either acidic (phenols like p-cresol) or neutral (nitro-intermediates, non-basic halides). We can exploit this to "swing" the product between aqueous and organic phases, leaving impurities behind.
Protocol: The "Double-Swing" Extraction
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Acid Extraction (Target -> Water): Extract the organic layer 3x with 1M HCl .
Re-Extraction: Extract the cloudy aqueous mixture 3x with DCM.
Drying: Dry over
, filter, and concentrate.
Visual Workflow
Caption: The "Acid-Base Swing" selectively isolates the basic aniline, discarding acidic and neutral byproducts.
Part 3: Troubleshooting & Physical Purification
Q: I have a stubborn emulsion during extraction. How do I break it?
A: Diaryl ethers are surfactants; they love to form emulsions.
Fix 1: Add solid NaCl to saturate the aqueous layer (Salting out).
Fix 2: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the micro-droplets.
Prevention: Use DCM instead of EtOAc for the initial dissolution; the larger density difference helps separation.
Q: The oil won't crystallize. What solvent system should I use?
A: If the Acid-Base swing yielded an oil, use a binary solvent system for crystallization.
Recommended System:Hexane : Ethyl Acetate or Heptane : Toluene .
Protocol:
Dissolve the oil in the minimum amount of hot Toluene or EtOAc (approx 50°C).
Add hot Heptane/Hexane dropwise until the solution turns slightly cloudy.
Add one drop of the "good" solvent (Toluene/EtOAc) to clear it.
Critical Step: Let it cool to Room Temp slowly (wrap flask in foil). Then move to -20°C freezer.
Note: If it oils out again, scratch the glass with a spatula or add a seed crystal.
Q: How do I remove residual p-Cresol if I can't do the Acid-Base swing?
A: If your molecule is acid-sensitive (rare for this structure but possible):
Wash the organic layer with 2M NaOH (3x). The p-cresol will deprotonate (forming water-soluble sodium cresolate) and move to the aqueous layer. The aniline stays organic.
Part 4: The "Silver Bullet" – Hydrochloride Salt Formation[7]
If the free base remains an oil or is unstable, converting it to the HCl salt is the most reliable method to obtain a stable, high-purity solid.
Protocol:
Dissolve 1.0 g of the crude aniline in 5 mL of Diethyl Ether or Dioxane .
Cool to 0°C in an ice bath.
Dropwise add 4M HCl in Dioxane (1.2 equivalents).
A white/off-white precipitate should form immediately.
Filtration: Filter the solid and wash with cold ether.
Recrystallization of Salt: If the salt is colored, recrystallize from Ethanol/Ether . Dissolve in hot ethanol, then add ether until cloudy.
Why this works:
Salts have much higher melting points than free bases.
Impurities (like unreacted phenols) do not form salts and remain in the mother liquor.
Summary of Quantitative Data
Parameter
Value / Recommendation
Target CAS
1478675-68-1
pKa (Aniline)
~3.5 - 4.0 (Estimated)
pKa (Impurity: p-Cresol)
10.3
Preferred Extraction Solvent
Dichloromethane (DCM)
Wash Solution (Remove Aniline)
1M HCl
Wash Solution (Remove Phenol)
2M NaOH
Crystallization Solvent
Heptane / Toluene (Binary)
Salt Form
Hydrochloride (HCl)
References
Sigma-Aldrich. 4-bromo-2-(4-methylphenoxy)aniline hydrochloride Product Page. (Accessed 2026).[7] Link
ChemicalBook. Synthesis and properties of 2-Phenoxyaniline derivatives. (General reactivity of diaryl ether anilines). Link
Liskon Chem. The synthesis of p-bromoaniline using aniline as the starting material. (Bromination patterns and purification logic). Link
BenchChem. Technical Support: p-Cresol Purification and Removal. (Strategies for removing phenolic impurities). Link
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-4B2MP-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Compound Class: Diaryl Ether / Halogenated Aniline
Physicochemical Profile: Lipophilic Weak Base (BCS Class II-like behavior)[1]
Executive Summary
You are likely encountering precipitation ("crashing out") when diluting 4-Bromo-2-(4-methylphenoxy)aniline from a DMSO stock into aqueous media. This is a classic issue with lipophilic weak bases .
This molecule combines a hydrophobic diaryl ether core with a weakly basic aniline moiety. Its high lipophilicity (LogP > 4.0 estimated) drives aggregation in water, while its low pKa (estimated ~3.0–3.8) means it remains uncharged (and insoluble) at neutral pH.
The Solution Strategy:
Chemical Modification: Protonate the amine using specific acids (Salt Formation).
Solvent Engineering: Use kinetic solubility techniques (Sandwich Method).
Encapsulation: Shield the hydrophobic core using Cyclodextrins.
Module 1: Diagnostics & Physical Chemistry
Q: Why does my compound precipitate immediately upon adding water, even at low concentrations?
A: You are fighting two forces: Crystal Lattice Energy and the Hydrophobic Effect .
The "Brick Dust" Factor: The planar aromatic rings (aniline + phenoxy) facilitate
- stacking, creating a stable crystal lattice that water cannot break apart.
The LogP Trap: This molecule is highly lipophilic. When you inject a DMSO stock into water, the DMSO (which loves water) rapidly migrates away from your compound. The compound molecules are left "naked" in water, panic, and aggregate instantly to minimize water contact.
The pH Mismatch: As an aniline derivative, this compound is a weak base . At pH 7.4 (PBS) or pH 7.0 (water), it is predominantly neutral (uncharged). Neutral organics dissolve poorly in water.
Decision Tree: Selecting the Right Solubilization Strategy
Use the diagram below to choose your protocol based on your experimental constraints.
Figure 1: Decision matrix for solubilizing lipophilic anilines based on downstream application constraints.
Module 2: The Chemical Fix (pH & Salt Formation)
Q: Can I just add acid to dissolve it?
A: Yes, but you must choose the right acid and the right molar ratio.
Because the amine is attached to an electron-withdrawing bromine and phenoxy group, it is a weaker base than standard aniline. You need a strong acid to force protonation. Weak acids (like acetic acid) may not be strong enough to shift the equilibrium fully to the ionized (soluble) form.
Protocol: In-Situ Methanesulfonate/Hydrochloride Salt Formation
This method generates the soluble salt form directly in your tube without needing to isolate solid salt.
Reagents:
Compound Stock (e.g., 10 mM in DMSO)
1.0 M HCl (aqueous) OR 1.0 M Methanesulfonic Acid (MSA) in water. Note: MSA often yields better solubility for lipophilic bases than HCl due to the "soft" counter-ion effect.
Step-by-Step:
Calculate Molar Equivalents: You need a slight excess of acid (1.1 to 2.0 equivalents relative to the compound).
Acidify the Stock: Add the calculated volume of Acid directly to your DMSO stock before adding water.
Why? Protonating the amine in the organic phase creates a charged species that is ready to enter the water.
The Dilution: Slowly add the acidified DMSO stock to your aqueous buffer.
Check pH: Ensure the final buffer pH hasn't dropped to toxic levels. If the buffer capacity is strong (e.g., 100 mM HEPES), it should neutralize the excess acid while keeping the local environment around the molecule stable long enough for dispersion.
Critical Warning: If you add the DMSO stock to neutral buffer first, the compound will crash out. Adding acid after precipitation is usually ineffective because the acid cannot penetrate the crystal lattice efficiently. Acidify first.
Module 3: Formulation Engineering (Cyclodextrins)
Q: My assay cannot tolerate low pH. How do I dissolve it at pH 7.4?
Cyclodextrins are "molecular buckets." They have a hydrophobic interior (perfect for your diaryl ether) and a hydrophilic exterior. This hides the lipophilic portion of your molecule from the water.
Mechanism of Action
Figure 2: Encapsulation of the hydrophobic guest within the cyclodextrin host cavity.
Protocol: 20% HP-
-CD Stock Preparation
Prepare Vehicle: Dissolve 20g of HP-
-CD in 100mL of water (or PBS).[1] Filter sterilize (0.22 m).
Solvent Casting (Recommended):
Aliquot your compound (in acetone or methanol) into a glass vial.
Evaporate the solvent under nitrogen flow to create a thin film on the glass.
Add the 20% HP-
-CD solution.
Sonicate for 30-60 minutes at 37°C. The mechanical energy forces the hydrophobic film into the cyclodextrin cavities.
Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, you have a stable solution.
Module 4: Troubleshooting & FAQ
Common Failure Modes
Symptom
Probable Cause
Corrective Action
Cloudiness immediately upon dilution
"Crash-out" precipitation.[1] Local concentration exceeded solubility limit.
Use the "Sandwich Method" : Place buffer in tube, vortex to create a vortex cone, and inject DMSO stock directly into the center of the fast-moving vortex.
Precipitation after 2 hours
Thermodynamic instability. You created a supersaturated solution (kinetic solubility) that is now equilibrating.
This is normal for high-throughput screening.[1] Ensure assays are read immediately, or switch to the Cyclodextrin method for long-term stability.
Loss of potency in assay
Compound sticking to plastic. Lipophilic amines bind to polystyrene plates.
Add 0.01% Tween-80 or Pluronic F-68 to your assay buffer to prevent non-specific binding to the plasticware.[1]
Q: Can I use PEG400?
A: Yes, Polyethylene Glycol 400 (PEG400) is a potent cosolvent. A common formulation for animal studies (IP/PO) is:
Source: Kalepu, S., & Nekkanti, V. (2015).[2] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.
Source: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Disclaimer: This guide is for research purposes only. All protocols should be validated in your specific assay conditions. Handle 4-Bromo-2-(4-methylphenoxy)aniline with appropriate PPE as halogenated aromatics can be toxic.[1]
minimizing side reactions during 4-Bromo-2-(4-methylphenoxy)aniline coupling
The following technical guide is designed to serve as a specialized support resource for researchers working with 4-Bromo-2-(4-methylphenoxy)aniline . This molecule presents a classic "chemoselectivity paradox" in medici...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed to serve as a specialized support resource for researchers working with 4-Bromo-2-(4-methylphenoxy)aniline . This molecule presents a classic "chemoselectivity paradox" in medicinal chemistry: it contains a nucleophilic aniline handle (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) and an electrophilic aryl bromide handle () on an electron-rich, sterically crowded scaffold.[1][2]
Senior Application Scientist Desk
Status: Online | Topic: Minimizing Side Reactions | Ref: CAS 135034-10-5[1]
Executive Technical Overview
The molecule 4-Bromo-2-(4-methylphenoxy)aniline is a bifunctional building block.[1][2] The presence of the electron-donating 4-methylphenoxy group at the ortho position and the amine at the ipso position significantly increases electron density on the ring.
Key Reactivity Challenges:
Deactivated Electrophile: The electron-rich nature of the ring makes the C-Br bond less reactive toward oxidative addition (Pd
Pd) compared to electron-deficient aryl halides.[1]
Catalyst Poisoning: The free amine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) and the ether oxygen () can chelate transition metals, potentially arresting the catalytic cycle.
Oligomerization: In Pd-catalyzed N-arylation protocols, the molecule can act as both nucleophile (Head) and electrophile (Tail), leading to "Head-to-Tail" polymerization.[1][3][2]
Troubleshooting Guide (Q&A)
Category A: Suzuki-Miyaura Coupling (C-C Bond Formation)
User Question: I am trying to couple a boronic acid to the bromide position, but I am observing significant protodehalogenation (loss of Br) and low conversion. The amine is unprotected.[4]
Scientist Response:
Protodehalogenation (hydrodehalogenation) is a common side reaction when the oxidative addition step is slow or when the reaction medium contains hydride sources (like alcohols).[3]
Diagnosis:
Electronic Deactivation: The ortho-phenoxy and para-amino groups donate electron density, strengthening the C-Br bond and slowing oxidative addition.[2]
Hydride Transfer: If you are using alcoholic solvents (EtOH, MeOH) or bases like alkoxides, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-hydride elimination from the solvent or ligand is replacing the Bromine with Hydrogen.
Corrective Protocol:
Switch Solvent System: Move to non-protic, anhydrous solvents. A mixture of Dioxane/Water (4:1) or Toluene/Water is superior to alcohol-based systems for electron-rich aryl bromides.[1][2]
Ligand Selection: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ).[1][3][2] These ligands facilitate oxidative addition into deactivated aryl bromides and create a steric pocket that discourages amine coordination.[1]
Base Change: Switch from
or to or . Phosphate bases often provide better buffering and minimize side reactions in sensitive substrates.
Category B: Buchwald-Hartwig Amination (C-N Bond Formation)
User Question: I want to arylate the amine nitrogen with an external aryl chloride. However, I see multiple spots on TLC, including what looks like dimers of my starting material.
Scientist Response:
You are encountering competitive self-coupling . Since your starting material contains both an amine (nucleophile) and a bromide (electrophile), the Palladium catalyst can couple two molecules of 4-Bromo-2-(4-methylphenoxy)aniline together.[1][3][2]
Strategy for Selectivity:
Electrophile Discrimination: You must use an external coupling partner that is significantly more reactive than the internal bromide.[3]
Recommended: Use an Aryl Iodide or an Aryl Triflate as the external partner. Palladium inserts into Ar-I orders of magnitude faster than electron-rich Ar-Br.[1][2]
Avoid: Do not use Aryl Chlorides unless you are using a specialized catalyst that is strictly Cl-selective (rare).[1][3]
Catalyst Control: Use a catalyst system based on Pd(dba)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
/ BINAP or Xantphos .[1] These often favor cross-coupling over homocoupling when the electrophile hierarchy is strictly maintained.
Alternative Route (Protection): If self-coupling persists, you must mask the internal bromide.[1][3] However, since masking a bromide is impossible, the standard route is to protect the amine (e.g., Boc-protection), perform the C-C coupling at the bromide first, and then deprotect to do the N-coupling.[3]
Optimized Experimental Protocols
The following protocols are designed to minimize the specific side reactions associated with the ortho-phenoxy steric bulk and electron-rich ring.
Protocol A: Suzuki Coupling with Unprotected Amine
Critical Check: Monitor by LCMS for the mass of [M-Br+H] (protodehalogenation byproduct).[1][3] If observed, lower temperature to 80 °C and increase catalyst loading.[1][3]
Protocol B: Amine Protection (Recommended for Complex Couplings)
Note: The ortho-phenoxy group adds steric bulk.[1] Standard Boc-protection conditions (RT) may be sluggish.[1][3] Heating to reflux is often required to drive the reaction to completion.
Workup: The Boc-protected intermediate is lipophilic and easily purified via silica flash chromatography (Hexane/EtOAc).[1][3]
Mechanistic Visualization
The following diagram illustrates the decision logic for coupling this specific scaffold, highlighting the pathways that lead to side reactions versus desired products.
Figure 1: Strategic decision tree for minimizing side reactions based on the desired coupling vector.
References & Grounding
Buchwald-Hartwig Coupling Parameters : Detailed analysis of ligand effects on chemoselectivity in amine arylation.
troubleshooting low conversion rates of 4-Bromo-2-(4-methylphenoxy)aniline derivatives
Technical Support Center: 4-Bromo-2-(4-methylphenoxy)aniline Derivatives Diagnostic Phase: Define Your Bottleneck This guide addresses the unique reactivity profile of 4-Bromo-2-(4-methylphenoxy)aniline . This scaffold p...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Bromo-2-(4-methylphenoxy)aniline Derivatives
Diagnostic Phase: Define Your Bottleneck
This guide addresses the unique reactivity profile of 4-Bromo-2-(4-methylphenoxy)aniline . This scaffold presents a "Dual-Reactivity Paradox":
The Amine (
): Nucleophilic but sterically hindered by the ortho-phenoxy "roof."
The Bromide (
): Electrophilic but prone to catalyst poisoning due to the free amine.
Select your current issue from the decision matrix below:
Figure 1: Diagnostic workflow for identifying the root cause of synthetic failure.
Module A: Troubleshooting Amine Functionalization
Scenario: You are attempting to acylate the aniline to form an amide or urea, but LCMS shows starting material remaining or slow kinetics.
Q1: Why is standard EDC/HOBt coupling failing?
Technical Insight: The ortho-phenoxy group (2-(4-methylphenoxy)) creates significant steric bulk. Unlike a simple methyl group, the phenoxy ring can rotate, effectively creating a "roof" over the nitrogen atom, blocking the approach of bulky activated esters.
Protocol Adjustment (The "Gold Standard" for Hindered Anilines):
Switch to HATU or Propylphosphonic Anhydride (T3P) . These reagents generate more reactive active esters that can overcome the steric barrier.
Recommended Protocol:
Solvent: DMF (Polar aprotic facilitates the attack).
Base: DIPEA (3.0 equiv).
Coupling Agent: HATU (1.2 - 1.5 equiv).
Temperature: If ambient temp fails after 4h, heat to 50°C . Note: Do not exceed 60°C with HATU to avoid epimerization if coupling chiral acids.
Q2: The acid is valuable/scarce. How do I force the reaction without wasting it?
Technical Insight: If the carboxylic acid is the limiting reagent, activating it as an Acid Chloride is the most robust method for hindered anilines.
Workflow:
Convert Acid
Acid Chloride using / DMF(cat) in DCM.
Evaporate to dryness (remove excess oxalyl chloride).
Redissolve in DCM/Pyridine (or DCM/DIPEA).
Add the 4-Bromo-2-(4-methylphenoxy)aniline and add a catalytic amount of DMAP (10 mol%).
Mechanism:[1][2][3][4][5][6] DMAP forms a highly reactive
-acylpyridinium intermediate that is less sensitive to the steric bulk of the aniline [1].
Q3: Can I couple this aniline directly to an Ester?
Yes, using Trimethylaluminum (The Weinreb Amidation).
Standard heating of esters with hindered anilines rarely works.
Protocol: Add
(2.0 equiv) to the aniline in Toluene/DCM. Stir 15 min (gas evolution). Add the ester.[] Heat to reflux.[8]
Warning:
is pyrophoric. This method is high-yielding but requires strict anhydrous conditions.
Module B: Troubleshooting Bromide Cross-Coupling
Scenario: You are performing a Suzuki or Buchwald-Hartwig reaction at the C4-Bromine, but the reaction stalls or yields are <30%.
Q4: Is the free amine interfering with the catalyst?
Yes. This is the #1 cause of failure.
The free
group is a competent ligand for Palladium. It can displace your phosphine ligands, forming an inactive complex, effectively "poisoning" the catalyst cycle before oxidative addition can occur at the C-Br bond [2].
Solution Strategy:
Option A (Protection): Acetylate the amine first (
, Pyridine). Perform the coupling. Hydrolyze the acetyl group later (). This is the most reliable path.
Option B (Ligand Overpowering): Use bulky, electron-rich Buchwald ligands that bind Pd tighter than the amine.
Recommended:BrettPhos or XPhos .
Avoid:
or simple dppf (the amine will outcompete these).
Q5: What are the optimal Suzuki conditions for the Unprotected Aniline?
If you must proceed without protection, use a system designed for "challenging substrates."
Parameter
Recommendation
Rationale
Solvent
2-MeTHF or Dioxane/Water (4:1)
2-MeTHF allows higher temps than THF and better solubility for lipophilic ethers [3].
Base
(3.0 equiv)
Stronger bases like can cause side reactions with the amine.
Catalyst
Robust, resists de-ligation better than .
Temp
80°C - 100°C
High energy required to overcome steric hindrance for the oxidative addition.
Q6: I see "De-bromination" (H-sub instead of coupling). Why?
Cause: This is "Hydrodehalogenation." It occurs when the Transmetallation step is slow (due to sterics) and the Pd-intermediate undergoes
-hydride elimination or abstracts a hydride from the solvent (often alcohols).
Fix:
Switch solvent to Toluene (non-protic).
Increase the concentration of the Boronic Acid.
Ensure your reaction is strictly oxygen-free (Oxygen promotes homocoupling and dehalogenation pathways).
Visualizing the Steric & Electronic Landscape
The diagram below illustrates the competing pathways and the "Danger Zones" for this specific scaffold.
Figure 2: Strategic map of steric blockers and catalyst traps inherent to the scaffold.
Stability & Storage FAQs
Q: My compound turned from white/beige to dark brown. Is it ruined?A: Not necessarily. Anilines are electron-rich and prone to surface oxidation, forming "aniline blacks" (azo/nitroso impurities).
Check: Run an LCMS. Often the bulk material is >95% pure despite the color.
Purification: If purity is compromised, filter through a short plug of silica using DCM. The dark "tar" usually sticks to the baseline.
Storage: Store under Argon at 4°C. The phenoxy ether linkage is stable, but the amine is the weak point.
Q: Solubility issues in NMR solvents?A: The 4-methylphenoxy group adds significant lipophilicity.
If
shows broad peaks (aggregation), switch to or .
References
Scriven, E. F. (1983). 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161. Link
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemPubSoc Europe, 5(6), 1369-1379. Link
Technical Support Center: Purification of 4-Bromo-2-(4-methylphenoxy)aniline
[1][2][3][4] Welcome to the Technical Support Hub. This guide addresses the specific challenge of removing unreacted phenolic starting materials (specifically 4-methylphenol/p-cresol) from the reaction mixture of 4-Bromo...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Welcome to the Technical Support Hub.
This guide addresses the specific challenge of removing unreacted phenolic starting materials (specifically 4-methylphenol/p-cresol) from the reaction mixture of 4-Bromo-2-(4-methylphenoxy)aniline .
Executive Summary: The Separation Logic
The purification strategy relies on the divergent acid-base properties of the components.[1][2]
The Product (Aniline derivative): A weak base (
for the conjugate acid). It remains neutral and lipophilic in basic conditions.[3][4][5][6]
The Impurity (Phenol derivative): A weak acid (
).[5] It deprotonates in strong base to form a water-soluble phenoxide salt.[3][4][5][6]
Core Directive: By driving the pH of the aqueous phase above 12, we force the phenol into the aqueous layer while the aniline product remains in the organic layer.
Module 1: The "Gold Standard" Extraction Protocol
Status: Primary Purification Method
Success Rate: >90% for standard crude mixtures.[3][4][5][6]
Reagents Required:
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[5][6]
Base Wash: 2M Sodium Hydroxide (NaOH).[3][4][5][6]
Aggressive Agitation: Shake vigorously for 2–3 minutes. Note: Phenols require time and surface area to fully deprotonate at the interface.
Vent frequently.
Phase Separation: Allow layers to separate.
Bottom Layer (DCM): Contains your Product (4-Bromo-2-(4-methylphenoxy)aniline).[3][4][5][6]
Top Layer (NaOH): Contains the impurity (Sodium 4-methylphenoxide).[3][4][5][6]
Repeat Wash: Drain the organic layer and return it to the funnel.[6] Repeat Step 2 with fresh 2M NaOH.
Neutralization & Drying:
Wash the organic layer once with Brine to break any micro-emulsions.
Dry over
, filter, and concentrate in vacuo.
Module 2: Visualization of the Extraction Logic
The following diagram illustrates the chemical fate of the mixture components during the caustic wash.
Figure 1: Chemo-selective partitioning of the aniline product vs. the phenolic impurity.
Module 3: Advanced Troubleshooting (FAQs)
Q1: I performed the NaOH wash, but TLC still shows a phenol spot. Why?Diagnosis: Incomplete deprotonation or "Oiling Out."[3][4][5][6]
The Fix:
Increase Base Strength: Switch from 2M NaOH to Claisen’s Alkali (KOH dissolved in methanol/water). The methanol helps solvate lipophilic phenols, allowing the base to reach them more effectively.
Check pH: Ensure the aqueous layer pH is
after the wash. If the crude contained significant acid byproducts, the base might have been neutralized.
Q2: I have a terrible emulsion that won't separate.Diagnosis: This is common with anilines and phenoxides, which can act as surfactants.[5][6]
The Fix:
Add Brine: Increases the ionic strength of the aqueous layer.
Filtration: Pass the entire emulsion through a pad of Celite. This physically breaks the bubbles.
Time: Let it sit for 20 minutes. If still stuck, add a small amount of Methanol to the mixture.
Q3: My product turned dark brown/purple during concentration.Diagnosis: Anilines are prone to oxidation, especially 4-bromoanilines which are electron-rich.[3][4][5][6]
The Fix:
Limit Air Exposure: Flush your rotovap with Nitrogen/Argon before venting.[3][4][5][6]
Avoid Light: Wrap flasks in aluminum foil.
Acid Salt Storage: If you are not using the product immediately, convert it to the HCl salt (treat with 1M HCl in ether) for long-term stability.
Module 4: Chromatographic "Polishing"
If extraction reduces the phenol but traces remain (e.g., <5%), use Column Chromatography.
The Challenge: Anilines interact strongly with the acidic silanols (
) on silica gel, causing "streaking" or "tailing," which ruins separation.
The Protocol:
Stationary Phase: Standard Silica Gel (60 Å).[3][4][5][6]
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1 to 7:3).[3][4][5][6]
The Modifier (Critical): Add 1% Triethylamine (TEA) to your mobile phase.[5][6]
Mechanism:[3][4][5][6][9][10][11][12][13] TEA is a stronger base than your aniline.[3][4][5][6] It preferentially binds to the acidic sites on the silica, "capping" them and allowing your product to elute as a tight, symmetrical band.
Data Comparison: Purification Efficiency
Method
Phenol Removal
Yield
Risk Factor
Caustic Wash (NaOH)
High (95-99%)
High (>90%)
Emulsions
Chromatography (Std)
Moderate
Moderate
Tailing/Streaking
Chromatography (+TEA)
Very High (>99%)
High (>85%)
TEA residue in product
References
PubChem. (n.d.).[3][4][5][6] 4-Bromo-2-(4-methylphenoxy)aniline Compound Summary. National Center for Biotechnology Information.[3][4][6] Retrieved from [Link]
Organic Chemistry Portal. (n.d.).[3][4][5][6] Ullmann Reaction and Purification of Diaryl Ethers. Retrieved from [Link]
Vogel, A. I. (1989).[4][5][6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][6] Longman Scientific & Technical.[3][4][6] (Standard reference for Acid-Base extraction of amines and phenols).[3][4][6]
Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-(4-methylphenoxy)aniline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Bromo-2-(4-methylphenoxy)aniline via recrystallization. We will explore the causal f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Bromo-2-(4-methylphenoxy)aniline via recrystallization. We will explore the causal factors behind solvent selection, provide detailed experimental protocols, and offer robust troubleshooting solutions to common challenges encountered during the crystallization process.
Understanding the Molecule: A Foundation for Purity
4-Bromo-2-(4-methylphenoxy)aniline is a molecule with distinct structural regions that dictate its solubility and crystallization behavior. Its aniline moiety provides a polar site capable of hydrogen bonding, while the bromo- and methylphenoxy- groups introduce significant non-polar character and steric bulk. This dual nature means that finding a single ideal solvent can be challenging, often necessitating the use of a mixed solvent system for optimal results. The key to successful recrystallization is to identify a solvent or solvent pair in which the compound is highly soluble when hot but sparingly soluble when cold.[1][2]
Part 1: Solvent Selection Strategy
Frequently Asked Questions (FAQs) on Solvent Choice
Q1: How do I select an appropriate starting solvent for the recrystallization of 4-Bromo-2-(4-methylphenoxy)aniline?
A1: The principle of "like dissolves like" is the guiding axiom.[1][3] Given the molecule's mixed polarity, a systematic screening process is the most reliable approach. Start with solvents of intermediate polarity, such as alcohols (ethanol, isopropanol), and assess solubility at room temperature and at the solvent's boiling point. Polar solvents like ethanol and methanol are often effective for substituted anilines due to the presence of the amine group, which can participate in hydrogen bonding.[1][3] However, the large non-polar phenoxy group may limit solubility. Therefore, a mixed solvent system, typically pairing a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble), is often required.[1][4] Common pairs for compounds of this type include ethanol-water, methanol-water, or toluene-heptane.[5]
Q2: What are the characteristics of an ideal solvent system for this compound?
A2: The ideal system should exhibit the following properties:
High Dissolving Power at Elevated Temperatures: The solvent must completely dissolve the crude 4-Bromo-2-(4-methylphenoxy)aniline near its boiling point.
Low Dissolving Power at Low Temperatures: The compound should have very low solubility in the solvent at room temperature or upon cooling in an ice bath to maximize recovery.[2]
Inertness: The solvent must not react with the compound.[1]
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor).
Table 1: Candidate Solvents for Screening
Solvent
Type
Boiling Point (°C)
Expected Behavior with Target Compound
Ethanol
Polar Protic
78
Likely a "good" solvent; may require an anti-solvent.[1]
Methanol
Polar Protic
65
Similar to ethanol, a potential "good" solvent.[6]
Isopropanol
Polar Protic
82
Good alternative to ethanol, slightly less polar.
Toluene
Non-polar
111
May dissolve the compound when hot due to aromatic nature.
This protocol helps identify a suitable solvent system efficiently.
Preparation: Place approximately 20-30 mg of crude 4-Bromo-2-(4-methylphenoxy)aniline into several small test tubes.
Room Temperature Test: To each tube, add a candidate solvent (e.g., ethanol, toluene, heptane) dropwise, swirling after each addition. Observe if the solid dissolves at room temperature. An ideal "good" solvent will dissolve the compound only sparingly or not at all. A "poor" solvent will show no dissolution.
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[2]
Cooling & Crystallization Test: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.[8] Observe the quantity and quality of the crystals formed. A dense crop of fine crystals indicates a promising solvent.
Mixed Solvent Test: If a "good" solvent (e.g., ethanol) is found, dissolve the compound in a minimal amount of the boiling "good" solvent. Then, add a "poor" solvent (e.g., hot water) dropwise to the hot solution until persistent cloudiness (the saturation point) is observed.[1][4] Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.[1] Cool as described in step 4 to observe crystallization.
Solvent Selection Workflow
The following diagram illustrates a systematic approach to selecting the optimal recrystallization solvent.
Caption: Workflow for systematic solvent screening.
Part 2: Troubleshooting Guide
Even with a well-chosen solvent system, experimental challenges can arise. This section addresses the most common issues in a question-and-answer format.
Issue 1: The compound "oils out" instead of forming crystals.
What is happening? "Oiling out" occurs when the solution becomes saturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a supercooled liquid. This is common when solutions are cooled too quickly or when high concentrations of impurities are present, depressing the melting point.
Solutions:
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount (10-20% more) of the hot "good" solvent to decrease the saturation temperature.[1][9]
Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it inside a beaker filled with hot water and allowing the entire assembly to cool to room temperature before moving to an ice bath.[8]
Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent or solvent pair with a lower boiling point.
Issue 2: No crystals form upon cooling.
What is happening? The solution is likely supersaturated, a metastable state where the solute concentration is higher than its normal saturation point. Crystallization requires an initial nucleation event to begin.[2]
Solutions:
Induce Nucleation: Scratch the inner surface of the flask just below the solvent line with a glass stirring rod.[2][9] The microscopic scratches provide a surface for crystals to begin forming.
Seed Crystals: Add a tiny crystal of the crude starting material (a "seed crystal") to the cooled solution.[2][9] This provides a template for crystal growth.
Reduce Solvent Volume: If the initial solution was too dilute (too much solvent was added), gently heat the solution to boil off some of the solvent and re-saturate it. Be careful not to evaporate too much. Cool again and observe.[9]
Issue 3: The final product is still colored or appears impure.
What is happening? Colored impurities may be co-soluble with your product. Alternatively, rapid crystallization may have trapped impurities within the crystal lattice.
Solutions:
Use Activated Charcoal: Add a very small amount (spatula tip) of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal adsorbs many colored organic impurities.[1] Caution: Use sparingly, as it can also adsorb your product, reducing the yield.
Perform a Second Recrystallization: A second pass through the entire recrystallization procedure is often highly effective at removing remaining impurities.[1]
Ensure Slow Cooling: Rapidly crashing the solid out of solution is a major cause of impurity inclusion. Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice.[4]
Issue 4: The final yield is very low.
What is happening? Product loss can occur at several stages of the process.
Solutions:
Minimize Hot Solvent: Ensure you are using the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[2] Excess solvent will retain more of your product in the mother liquor upon cooling.
Chill Thoroughly: Ensure the solution is cooled completely in an ice-water bath before filtration to minimize the solubility of the product in the mother liquor.
Use Ice-Cold Wash Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent.[2] Using room temperature or warm solvent will redissolve a significant portion of your purified product.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
References
Technical Support Center: Recrystallization of Substituted Anilines. (2025). Benchchem.
Reagents & Solvents: Solvents for Recrystalliz
Recrystalliz
4-Bromo-2-methylaniline - Solubility of Things. Solubility of Things.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: REGIO-CTRL-2024
Subject: Controlling Regio-Selectivity & Chemoselectivity in 4-Bromo-2-(4-methylphenoxy)aniline Scaffolds
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Electronic Landscape
Before troubleshooting specific reactions, you must understand the competing electronic forces within your substrate. 4-Bromo-2-(4-methylphenoxy)aniline is a "push-pull" system with significant steric constraints.
Substituent
Position
Electronic Effect
Directing Influence
Amino (-NH₂)
C1
Strong Activator (+M)
Ortho/Para (Targets C6; Para blocked by Br)
Phenoxy (-OAr)
C2
Moderate Activator (+M)
Ortho/Para (Targets C5; Ortho C3 is sterically crowded)
Bromine (-Br)
C4
Weak Deactivator (-I, +M)
Ortho/Para (Targets C3, C5)
The Regio-Selectivity Conflict
Site C6 (Kinetic Favorite): Strongly activated by the -NH₂ group. This is the default site for Electrophilic Aromatic Substitution (EAS) under neutral or basic conditions.
Site C5 (Thermodynamic/Acidic Favorite): Activated by the Phenoxy ether (para-director). This site becomes accessible or dominant if the -NH₂ is deactivated (e.g., protonated or acylated).
Site C3 (Sterically Blocked): Sandwiched between the bulky phenoxy group and the bromine atom. Substitution here is rare without specific directing groups.
User Issue: "I am trying to nitrate/halogenate the ring, but I am getting a mixture of isomers or the wrong position."
Diagnosis & Troubleshooting
Scenario A: You want substitution at C6 (Ortho to Amine)
The -NH₂ group is the most powerful director. To target C6, you must keep the nitrogen lone pair free to donate electron density.
Protocol Adjustment: Use mild electrophiles in non-acidic solvents.
Recommended Reagents:
Halogenation:[1][2][3][4] NBS or NCS in DMF or CH₃CN at 0°C.
Nitration: Acetyl nitrate (generated in situ from Ac₂O/HNO₃) at low temperature.
Why it works: The free amine directs exclusively ortho (C6) because the para position (C4) is blocked.
Scenario B: You want substitution at C5 (Para to Phenoxy)
To hit C5, you must "switch off" the -NH₂ group's directing power.
Protocol Adjustment: Run the reaction in strong acid (H₂SO₄/HNO₃).
Mechanism: In strong acid, -NH₂ becomes -NH₃⁺ (Ammonium).
-NH₃⁺ is a strong meta-director (directing to meta positions relative to C1: C3 and C5).
The Phenoxy group at C2 is an activator directing para (to C5).
Result: Cooperative directing effects target C5 .
Alternative: If the substrate is acid-sensitive, protect the amine as a trifluoroacetamide (-NHCOCF₃) to increase steric bulk at C6 and electronically deactivate the amine, shifting preference toward C5.
Visualizing the Pathway
Caption: Decision tree for controlling regioselectivity (C6 vs C5) based on pH and amine protonation state.
Module 2: Palladium-Catalyzed Cross-Coupling
User Issue: "My Suzuki/Buchwald coupling at the C4-Br position is stalling or yielding N-arylated byproducts."
Diagnosis
The free aniline (-NH₂) is a competent nucleophile that can compete with the boronic acid (in Suzuki) or the amine coupling partner (in Buchwald), leading to side reactions. Additionally, free anilines can bind to Pd(II) species, poisoning the catalyst.
Troubleshooting Protocol
Variable
Recommendation
Rationale
Catalyst System
Pd(dppf)Cl₂ or Pd(OAc)₂ + SPhos
SPhos and XPhos are bulky, electron-rich ligands that facilitate oxidative addition into the hindered/electron-rich Ar-Br bond and prevent catalyst inhibition by the amine.
Base Selection
K₃PO₄ or Cs₂CO₃ (Anhydrous)
Avoid strong alkoxides (NaOtBu) if using free aniline to minimize N-deprotonation and subsequent N-arylation.
Protection Strategy
Acetylation (Ac)
If yields are <40%, convert -NH₂ to -NHAc. The amide is less nucleophilic and prevents catalyst poisoning. Deprotect with NaOH/EtOH post-coupling.
Step-by-Step: Chemoselective Suzuki Coupling
Protection (Optional but Recommended): Treat substrate with Ac₂O (1.1 eq) in DCM to form the acetanilide.
Solvent: 1,4-Dioxane/Water (4:1). The water is crucial for the transmetallation step.
Temperature: 80-100°C.
Monitoring: Watch for debromination (reduction) byproducts if the reaction runs too long.
Module 3: N-Functionalization vs. Ring Alkylation
User Issue: "I tried to alkylate the nitrogen, but I see evidence of ring alkylation or over-alkylation."
Diagnosis
The aniline ring is extremely electron-rich due to the ortho-phenoxy group. Standard alkylation (R-X + Base) often leads to poly-alkylation or Friedel-Crafts type alkylation on the ring (C6).
Resolution: Reductive Amination
Avoid direct alkylation with alkyl halides. Use Reductive Amination for mono-alkylation control.
Condensation: React aniline with aldehyde (1.0 eq) in MeOH/DCM. Add MgSO₄ or molecular sieves to drive imine formation.
Note: NaBH(OAc)₃ is milder than NaBH₄ and will not reduce the imine until it forms, preventing over-alkylation.
Acid:[1][5][6][7][8] A catalytic amount of Acetic Acid (AcOH) accelerates the imine formation.
References
Directing Effects in EAS: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).
Nitration of Activated Anilines: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
Pd-Catalyzed Coupling of Anilines: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
Ortho-Phenoxy Effects: The steric and electronic influence of ortho-alkoxy/phenoxy groups is well-documented in: Journal of the Chemical Society, Perkin Transactions 1. (See general substituted aniline reactivity).
Regioselective Nitration Protocols: Using NH4NO3/KHSO4 for ortho-selectivity. DergiPark Academic.
Technical Support Center: Stability and Handling of 4-Bromo-2-(4-methylphenoxy)aniline in Acidic Media
Welcome to the technical support guide for 4-Bromo-2-(4-methylphenoxy)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-Bromo-2-(4-methylphenoxy)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile intermediate under acidic reaction conditions. Our goal is to move beyond simple protocols and explain the causal chemical principles that govern the stability and reactivity of this molecule, ensuring the success and reproducibility of your experiments.
Core Chemical Principles: Understanding the Molecule's Behavior
4-Bromo-2-(4-methylphenoxy)aniline possesses two key functional groups that dictate its behavior in an acidic environment: a diaryl ether linkage and an aniline moiety. Understanding their individual characteristics is paramount.
The Diaryl Ether Linkage (-O-): The ether bond connecting the two aromatic rings is exceptionally stable. Unlike alkyl ethers, which can be cleaved by strong acids like HBr or HI, diaryl ethers are highly resistant to acidic hydrolysis.[1][2] This stability arises from the strength of the Csp²-O bond, which is stronger than a Csp³-O bond, and the electronic repulsion that prevents nucleophilic attack on the aromatic carbons.[2] Under typical laboratory conditions using common acids such as HCl, H₂SO₄, or trifluoroacetic acid (TFA), cleavage of this bond is not a significant concern.
The Aniline Moiety (-NH₂): The amino group is basic and is the primary site of interaction with acids. In an acidic medium, it is readily protonated to form an anilinium salt (-NH₃⁺). This protonation has two critical consequences:
Altered Solubility: The resulting anilinium salt is ionic and often exhibits significantly lower solubility in common non-polar organic solvents (e.g., dichloromethane, toluene) compared to the free aniline base.
Electronic Deactivation: The positively charged -NH₃⁺ group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. This fundamentally alters the molecule's reactivity profile.
Below is a diagram illustrating the acid-base equilibrium of the aniline moiety.
Caption: Acid-base equilibrium of the aniline functional group.
This section addresses common issues encountered during experiments in a practical, question-and-answer format.
Q1: My reaction has stalled, or the yield is unexpectedly low. Could the 4-Bromo-2-(4-methylphenoxy)aniline be decomposing in the acidic medium?
A: Direct decomposition via cleavage of the diaryl ether backbone is highly unlikely under standard acidic conditions.[1][2] The most probable cause is not degradation but a change in the physical and electronic properties of your starting material due to the protonation of the aniline group.
Troubleshooting Steps:
Check Solubility: Observe your reaction mixture. Have you noticed the formation of a precipitate after adding the acid? Your aniline may have converted to its anilinium salt and crashed out of the organic solvent, effectively removing it from the reaction.
Assess Reactivity: If your reaction requires the aniline's nitrogen to act as a nucleophile (e.g., in an acylation or alkylation), protonation will completely shut down this reactivity. Similarly, if you are attempting an electrophilic substitution on the aniline ring, the deactivating effect of the -NH₃⁺ group will severely hinder the reaction.
Q2: I am attempting to perform a reaction using a strong acid like concentrated H₂SO₄ at elevated temperatures. Is there any risk of side reactions?
A: While the diaryl ether bond is robust, extremely harsh conditions (e.g., high temperatures and very strong, concentrated acids) can sometimes lead to unwanted side reactions, though ether cleavage is still not the primary concern.
Potential Issues:
Sulfonation: With concentrated sulfuric acid, you risk sulfonation of the aromatic rings.
Charring/Polymerization: Forcing conditions can lead to non-specific degradation and polymerization, often indicated by a darkening of the reaction mixture to brown or black.
Recommendation: If your desired reaction requires such conditions, first perform a stability test on a small scale. Monitor the reaction by TLC or LC-MS to see if your starting material is consumed by side reactions before the desired transformation can occur.
Q3: How should I properly design a work-up procedure for a reaction mixture containing the protonated form of this aniline?
A: This is a critical step for successful product isolation. The goal is to neutralize the acid and deprotonate the anilinium salt to regenerate the free aniline, which is soluble in organic solvents.
Standard Work-up Protocol:
Cool the reaction mixture to room temperature or 0 °C.
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Use a pH strip to ensure the aqueous layer becomes basic (pH > 8).
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
The following diagram outlines this essential workflow.
Caption: Standard work-up workflow for acidic reactions.
Q4: I am observing an unexpected color change (e.g., yellowing or darkening) in my reaction. What could be the cause?
A: Anilines, in general, are susceptible to air oxidation, and the resulting oxidized species are often highly colored. While the compound is stable to the acid itself, the reaction conditions (e.g., heating, extended reaction times, presence of certain metal catalysts) can promote trace oxidation.
Preventative Measures:
Inert Atmosphere: Run your reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
Degassed Solvents: Using solvents that have been degassed can further reduce the presence of dissolved oxygen.
Antioxidants: In some specific cases, adding a small amount of an antioxidant might be beneficial, but this should be tested for compatibility with your reaction.
Quantitative Data & Experimental Protocols
Table 1: Stability Profile of Diaryl Ethers in Strong Acids
The following table summarizes the general stability of the diaryl ether functional group, which is central to the structure of 4-Bromo-2-(4-methylphenoxy)aniline.
Protocol: Verifying the Stability of 4-Bromo-2-(4-methylphenoxy)aniline
This protocol provides a self-validating system to confirm the stability of the compound under your specific planned reaction conditions before committing a large amount of material.
Caption: Experimental workflow for stability testing.
Step-by-Step Methodology:
Preparation: In a small vial, dissolve a known amount (e.g., 20 mg) of 4-Bromo-2-(4-methylphenoxy)aniline in your planned reaction solvent (e.g., 2 mL of dioxane).
Time Zero Sample: Withdraw a small aliquot (a few drops) and spot it on a TLC plate. This is your t=0 reference.
Acid Addition: Add the stoichiometric or catalytic amount of the acid you plan to use.
Heating & Monitoring: Stir the mixture at the intended reaction temperature. Withdraw aliquots at regular intervals (e.g., 1 hour, 4 hours, overnight).
Sample Work-up: Before TLC analysis, quench each aliquot by adding it to a small vial containing saturated NaHCO₃ solution and a drop of ethyl acetate. Shake well and spot the organic layer on the TLC plate.
Analysis: Develop the TLC plate and visualize. Compare the spots from the different time points to the t=0 reference. The appearance of new spots (other than the baseline salt) indicates degradation. For more quantitative analysis, use HPLC or LC-MS.
By following this guide, researchers can confidently handle 4-Bromo-2-(4-methylphenoxy)aniline in acidic media, troubleshoot potential issues effectively, and ensure the integrity of their synthetic pathways.
References
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
Tarbell, D. S., & Fanta, P. E. (n.d.). THE CLEAVAGE OF ETHERS. Organic Reactions. [Link]
Organic Chemistry. (2018, December 31). ether cleavage with strong acids. YouTube. [Link]
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
Hope-Ross, K. A., & Kadla, J. (2010, September). Deoxygenation of diarylmethanols with dilute mineral acid. ResearchGate. [Link]
Spectral Profiling of 4-Bromo-2-(4-methylphenoxy)aniline: A Comparative Analytical Guide
Topic: H-NMR and C-NMR Spectral Analysis of 4-Bromo-2-(4-methylphenoxy)aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: H-NMR and C-NMR Spectral Analysis of 4-Bromo-2-(4-methylphenoxy)aniline
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Significance
4-Bromo-2-(4-methylphenoxy)aniline is a critical bi-aryl ether intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., BTK inhibitors) and agrochemicals. Its structural integrity hinges on the precise installation of the ether linkage between an electron-rich aniline core and a para-tolyl moiety.
This guide provides a rigorous spectral analysis of this compound, contrasting it with common structural isomers and precursors. We focus on distinguishing the 1,2,4-trisubstituted aniline ring from the 1,4-disubstituted phenoxy ring using high-field NMR (400 MHz+).
Structural Visualization and Numbering
The following diagram defines the atom numbering used throughout this analysis. Note the critical "hinge" oxygen at position 7.
Figure 1: Connectivity map for 4-Bromo-2-(4-methylphenoxy)aniline. C1-C6 represents the aniline core; C8-C13 represents the p-tolyl ring.
Comparative H-NMR Analysis (400 MHz)
The primary challenge in analyzing diaryl ethers is the overlapping aromatic region (6.5 – 7.5 ppm). This section compares the target molecule against its synthetic precursor (4-bromo-2-fluoroaniline) and highlights solvent-dependent shifts.
Diagnostic Signals & Assignments
The following data represents the consensus chemical shifts (
) observed in DMSO-d6 .
Position
Type
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Mechanistic Insight
NH
Amine
5.10 - 5.30
Broad Singlet
2H
-
Exchangeable proton; shift is highly solvent/concentration dependent.
C6-H
Arom
6.75
Doublet (d)
1H
Shielded by ortho-NH electron donation.
C9',13'-H
Arom
6.85
Doublet (d)
2H
Ortho to ether oxygen on the tolyl ring; shielded by resonance.
C3-H
Arom
7.05
Doublet (d)
1H
Meta coupling to H5; deshielded by Br and O-Ar.
C5-H
Arom
7.15
dd
1H
Deshielded by ortho-Br; shows characteristic ortho/meta coupling.
C10',12'-H
Arom
7.18
Doublet (d)
2H
Meta to ether oxygen; typical AA'BB' system with C9'/13'.
CH
Alkyl
2.28
Singlet (s)
3H
-
Diagnostic singlet for the p-tolyl group.
Comparative Scenario: Solvent Selection (CDCl
vs. DMSO-d
)
Choosing the right solvent is critical for resolving the amine protons and preventing signal overlap.
Chloroform-d (CDCl
):
Pros: Sharper aromatic peaks.
Cons: The NH
signal often broadens significantly or shifts upfield to ~3.5-4.0 ppm, sometimes merging with water peaks or obscured by rotation.
DMSO-d
(Recommended):
Pros: Forms hydrogen bonds with the NH
, locking it into a distinct broad singlet >5.0 ppm. This clears the aromatic region (6.5-7.5 ppm) for precise integration of the aryl protons.
C-NMR Spectral Analysis (100 MHz)
Carbon-13 analysis confirms the backbone skeleton. The key differentiator here is the ipso-carbon shifts, which validate the ether formation.
Carbon Type
Shift ( ppm)
Assignment
Validation Logic
C-O (Ether)
154.5
C8' (Tolyl)
Most deshielded due to direct oxygen attachment.
C-N (Amine)
142.1
C1 (Aniline)
High shift due to electronegative Nitrogen.
C-O (Ether)
144.8
C2 (Aniline)
Distinct from C8' due to the ortho-NH effect.
C-Me
131.5
C11' (Tolyl)
Quaternary carbon attached to Methyl.
C-Br
108.2
C4 (Aniline)
Shielded relative to other ipso carbons due to the "Heavy Atom Effect" of Bromine.
Aromatic CH
115 - 130
C3, C5, C6, etc.
Clustered signals; HSQC required for specific assignment.
Methyl
20.8
CH
Standard benzylic methyl shift.
Alternative & Impurity Profiling
When synthesizing this molecule (typically via Ullmann coupling of 4-bromo-2-fluoroaniline and p-cresol), specific impurities must be monitored.
Distinguishing the Product from Starting Material
Precursor (4-Bromo-2-fluoroaniline):
F-NMR: Shows a signal at ~ -130 ppm.
H-NMR: Lacks the methyl singlet at 2.28 ppm and the AA'BB' aromatic pattern of the tolyl ring.
Coupling: The aniline protons in the precursor will show C-F coupling (splitting signals into complex multiplets), which disappears in the final ether product.
Distinguishing from Regioisomer (2-Bromo-4-(4-methylphenoxy)aniline)
If the bromine migrates or if the starting material was isomeric:
Target Molecule: H-6 (ortho to NH2) is a doublet (
Hz).
Regioisomer: The proton ortho to NH2 (at position 6) would be a doublet with a small meta-coupling (
Hz) if the Bromine is at position 2.
Experimental Protocols
Sample Preparation Workflow
To ensure reproducibility and high signal-to-noise ratio (S/N), follow this standardized protocol.
Massing: Weigh 10–15 mg of the solid analyte into a clean vial.
Solvation: Add 0.6 mL of DMSO-d
(99.9% D).
Why DMSO? As noted in Section 2.2, this ensures the NH
peak is distinct.
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., K
CO from synthesis).
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (
Allows full relaxation of aromatic protons/carbons.
Scans (NS)
16
512 - 1024
C-NMR requires higher scans due to low natural abundance (1.1%).
Spectral Width
-2 to 14 ppm
-10 to 220 ppm
Covers all expected signals including solvent/impurities.
Temperature
298 K (25°C)
298 K (25°C)
Standard ambient temperature.
Analytical Logic Flowchart
The following diagram illustrates the decision-making process when validating the structure of 4-Bromo-2-(4-methylphenoxy)aniline.
Figure 2: Step-by-step logic for structural validation using NMR data.
References
Sigma-Aldrich. NMR Solvent Data and Chemical Shifts. Retrieved from
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for aniline/ether fragment shifts). Retrieved from
BenchChem. Comparative Analysis of Methylphenoxy Aniline Isomers. (Protocol validation for diaryl ethers). Retrieved from
Royal Society of Chemistry. ChemSpider: 4-Bromo-2-methylaniline Data. (Used for fragment shift verification). Retrieved from
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from
Comparative Guide: Reactivity of 4-Bromo-2-(4-methylphenoxy)aniline vs. 4-Bromoaniline
Executive Summary The Steric/Electronic Trade-off In drug discovery and advanced organic synthesis, the choice between 4-bromoaniline (4-BA) and 4-bromo-2-(4-methylphenoxy)aniline (BMPA) represents a classic trade-off be...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Steric/Electronic Trade-off
In drug discovery and advanced organic synthesis, the choice between 4-bromoaniline (4-BA) and 4-bromo-2-(4-methylphenoxy)aniline (BMPA) represents a classic trade-off between structural complexity and reactivity.
4-Bromoaniline is the "baseline" reagent: sterically accessible, moderately nucleophilic, and highly predictable in standard cross-coupling or nucleophilic substitution reactions.
BMPA is a specialized scaffold often found in kinase inhibitors (e.g., BTK inhibitors). It introduces significant lipophilicity and a "pre-installed" ether linkage. However, the ortho-phenoxy group exerts a profound "Ortho Effect," dramatically reducing the nucleophilicity of the amine through steric hindrance and resonance inhibition, while simultaneously altering the solubility profile.
This guide analyzes these differences to help you optimize reaction conditions and avoid common synthetic pitfalls.
Structural & Physicochemical Profile
The addition of the ortho-phenoxy group changes the molecule from a simple building block to a lipophilic, sterically congested scaffold.
Feature
4-Bromoaniline (4-BA)
4-Bromo-2-(4-methylphenoxy)aniline (BMPA)
Impact on Chemistry
Structure
Para-substituted aniline
Trisubstituted arene (Ortho-ether)
BMPA is significantly more crowded around the nitrogen.
MW
172.02 g/mol
~278.15 g/mol
BMPA has lower atom economy if the phenoxy group is a leaving group (rare).
LogP (Calc)
~2.2
~4.8 - 5.2
BMPA requires non-polar solvents (DCM, Toluene); poor water solubility.
pKa (Conj. Acid)
3.86
~2.5 - 3.0 (Predicted*)
BMPA is a much weaker base due to the ortho effect.
Electronic State
Electron Deficient (Inductive -I from Br)
Electron Rich (Resonance +M from -OR) but Sterically Inhibited
BMPA ring is electron-rich, but the amine lone pair is less available.
*Note: Ortho-substituted anilines generally show a pKa drop of 0.5–1.5 units compared to para-isomers due to steric inhibition of solvation and resonance.
Critical Analysis: Nucleophilic Reactivity (The Amine)
This is the most significant differentiator. If you are using these molecules as nucleophiles (e.g., attacking an acid chloride or participating in Buchwald-Hartwig amination), their performance diverges sharply.
Mechanism: The Ortho Effect
In 4-BA , the amine lone pair is spatially accessible. In BMPA , the bulky 4-methylphenoxy group at the C2 position creates a "steric wall." Furthermore, this bulk forces the amine out of planarity with the aromatic ring, decoupling the lone pair from the
-system (Steric Inhibition of Resonance), but also making it physically harder for electrophiles to approach.
Experimental Implication
N-Acylation/Alkylation: 4-BA reacts rapidly at
to RT. BMPA often requires heating () or stronger bases/catalysts (e.g., DMAP) to drive conversion.
Pd-Catalyzed Amination: When used as the amine partner, BMPA is a "challenging substrate." Standard ligands (e.g., BINAP) may fail. You must use bulky, electron-rich phosphine ligands designed for hindered amines.
Visualization: Steric & Electronic Map
Caption: Comparative reactivity map showing the "Red Zone" of steric hindrance in BMPA (left) vs the accessible amine in 4-BA.
Objective: Coupling the aniline with an Aryl Chloride.
Parameter
Condition for 4-BA (Standard)
Condition for BMPA (Hindered)
Ligand
BINAP or Xantphos
BrettPhos or RuPhos (Required for hindered amines)
Base
or
LiHMDS or (Stronger base often needed)
Temperature
Solvent
Toluene or Dioxane
Toluene (Higher boiling point preferred)
Step-by-Step for BMPA (Optimized):
Charge: Add
(0.02 equiv) and BrettPhos (0.04 equiv) to a reaction vial. Purge with Argon.
Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide). Stir at
for 5 mins to pre-form the catalyst complex.
Substrate: Add Aryl Chloride (1.0 equiv) and BMPA (1.2 equiv).
Base: Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise. Note: LiHMDS is preferred for hindered anilines to prevent coordination issues.
Reaction: Seal and heat to
for 12–18 hours.
Workup: Cool, dilute with EtOAc, wash with water. The high lipophilicity of BMPA means the product will be very non-polar; adjust chromatography gradients accordingly (e.g., 0-10% EtOAc/Hexanes).
Objective: Reacting the C-Br bond with a Boronic Acid.
Here, the steric impact is minimal because the Br is meta to the phenoxy group.
Observation: BMPA reacts similarly to 4-BA, but the electron-donating phenoxy group makes the C-Br bond slightly less electrophilic (oxidative addition is slower) compared to 4-BA.
Adjustment: Use slightly higher catalyst loading (3-5 mol%) or a more electron-rich ligand (e.g.,
or SPhos) to facilitate oxidative addition.
Workflow Decision Matrix
Use this logic flow to determine the correct synthetic route when building scaffolds with these anilines.
Caption: Decision matrix comparing Divergent (Route A) vs. Convergent (Route B) synthesis strategies.
References
Ortho Effect in Anilines
Source: "Ortho Effect in Aniline Deriv
Key Insight: Ortho-substituted anilines are weaker bases due to steric inhibition of proton
A Comparative Guide to the Validation of Purity for 4-Bromo-2-(4-methylphenoxy)aniline using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Critical Role of Purity in Advanced Synthesis 4-Bromo-2-(4-methylphenoxy)aniline is a substituted aromatic amine that serves as a sophisticated building block in the synthesis of high-value molecules, p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Advanced Synthesis
4-Bromo-2-(4-methylphenoxy)aniline is a substituted aromatic amine that serves as a sophisticated building block in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structure, featuring a brominated aniline core coupled with a methylphenoxy group, makes it a precursor for compounds with specific biological activities. In this context, the purity of this intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final product.
This guide provides a comprehensive, technically-grounded framework for the validation of purity for 4-Bromo-2-(4-methylphenoxy)aniline using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explore the causality behind methodological choices, comparing alternative approaches to establish a robust, self-validating protocol. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable and scientifically sound method for purity assessment.
Foundational Principles: Why GC-MS is the Optimal Analytical Tool
The selection of an analytical technique must be fit for its intended purpose.[1] For a molecule like 4-Bromo-2-(4-methylphenoxy)aniline, GC-MS presents a uniquely powerful solution for two primary reasons:
Separation and Quantification (The GC component): The compound possesses sufficient volatility and thermal stability to be amenable to Gas Chromatography. The GC column acts as the separation engine, resolving the main analyte from potential process-related impurities, such as unreacted starting materials (e.g., 4-bromoaniline, 4-methylphenol), isomers, or by-products of the synthetic pathway.[2] The flame ionization detector (FID) is a common alternative for quantification, but it lacks the specificity of a mass spectrometer.
Identification and Confirmation (The MS component): The Mass Spectrometer provides definitive structural information. As molecules elute from the GC column, they are ionized (typically by Electron Ionization - EI), and the resulting fragmentation pattern serves as a molecular fingerprint. This is indispensable for not only confirming the identity of the main peak but also for tentatively identifying unknown impurities.[3] For a halogenated compound, the presence of bromine provides an unmistakable isotopic signature (M and M+2 peaks of nearly equal intensity), which greatly aids in spectral interpretation.[4]
Method Development: A Comparative Analysis of Critical Parameters
Developing a robust GC-MS method is a systematic process of optimizing variables to achieve the desired separation and sensitivity.[5] Here, we compare key parameter choices and justify the optimal selection for this specific analysis.
GC Capillary Column Selection: The Heart of the Separation
The stationary phase dictates the selectivity of the separation.[6][7] The choice is based on the principle of "like dissolves like."
Stationary Phase Type
Example
Rationale for Comparison
Verdict for 4-Bromo-2-(4-methylphenoxy)aniline
Non-Polar
100% Dimethylpolysiloxane
Separates compounds primarily by boiling point. While simple, it may not resolve isomers or compounds with similar boiling points but different polarities.
Suboptimal. Potential co-elution of structurally similar impurities is a significant risk.
Mid-Polarity (Low Bleed)
5% Phenyl-95% Dimethylpolysiloxane
Recommended. This is the workhorse of many analytical labs. The phenyl groups introduce π-π interactions, enhancing selectivity for aromatic compounds. Its thermal stability and low-bleed characteristics make it ideal for MS detectors.[8]
Optimal Choice. Provides an excellent balance of boiling point-based separation and selectivity for aromatic compounds, ensuring good resolution from likely impurities.
Mid-High Polarity
35% Trifluoropropylpolysiloxane
Specifically designed for halogenated compounds.[9] The trifluoropropyl groups offer unique selectivity through dipole-dipole interactions.
Strong Alternative. This can be an excellent confirmatory column. If the primary 5% phenyl column shows a co-eluting peak, this phase will likely provide the necessary resolution due to its different separation mechanism.
High Polarity
Polyethylene Glycol (PEG) / WAX
Best for highly polar compounds like alcohols and free acids.[8]
Not Recommended. The target analyte is only moderately polar. A high-polarity column would likely result in excessive retention and poor peak shape.
Column Dimensions: A standard column of 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness offers the best compromise between resolution, speed, and sample capacity for this application.[6]
Inlet and Injection Mode: Introducing the Sample
Parameter
Comparison: Split vs. Splitless Injection
Verdict for Purity Analysis
Injection Mode
Split Injection: A portion of the sample is vented, allowing only a small, precise amount onto the column. Ideal for high-concentration samples (>0.1 mg/mL) to prevent column overload.
Splitless Injection: The entire sample volume is transferred to the column. Used for trace analysis to maximize sensitivity.
Justification
For purity analysis, the main peak is highly concentrated. A Split injection (e.g., 50:1 split ratio) is necessary to ensure a sharp, symmetrical peak shape for the main component without overloading the column or detector. This also protects the MS source from unnecessary contamination.
MS Detection Mode: Full Scan vs. Selected Ion Monitoring (SIM)
Mode
Description
Application in Purity Validation
Full Scan
The mass spectrometer scans a wide mass range (e.g., m/z 50-500) continuously.
Essential for Method Development and Impurity Identification. It allows for the detection of unexpected impurities and provides complete mass spectra that can be searched against libraries (e.g., NIST) for tentative identification.[10]
Selected Ion Monitoring (SIM)
The mass spectrometer is programmed to monitor only a few specific ions characteristic of the target analyte(s).
Ideal for Quantifying Known Impurities at Low Levels. SIM mode offers a significant increase in sensitivity (10-100x) compared to Full Scan, making it perfect for trace-level analysis once impurities have been identified.
For a comprehensive purity validation, the method should be developed in Full Scan mode to ensure all potential impurities are detected and identified.
The Self-Validating Experimental Protocol
This protocol is designed to be self-validating through the systematic integration of system suitability tests (SST). The SST is a mandatory check performed before any sample analysis to verify that the chromatographic system is performing adequately.[11][12][13] If the SST fails, the analytical run is considered invalid.[12]
Materials and Reagents
4-Bromo-2-(4-methylphenoxy)aniline Reference Standard (>99.5% purity)
4-Bromo-2-(4-methylphenoxy)aniline Test Sample
High-Purity Solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC or GC grade)
Helium (Carrier Gas, 99.999% purity)
Optimized GC-MS Instrumentation and Conditions
The following table summarizes the recommended starting conditions. These must be verified and adjusted if necessary during method development.
Parameter
Condition
Justification
GC System
Agilent 8890 GC or equivalent
Provides precise electronic pneumatic control.
MS System
Agilent 5977B MSD or equivalent
Offers excellent sensitivity and spectral integrity.
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm)
Low-bleed 5% phenyl-methylpolysiloxane phase.
Inlet Temperature
280 °C
Ensures complete vaporization without thermal degradation.
Injection Mode
Split (50:1 ratio)
Prevents column overload from the main component.
Injection Volume
1 µL
Standard volume for reproducible injections.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Inert carrier gas providing good efficiency.
Oven Program
1. Initial Temp: 150°C, hold 1 min2. Ramp: 15°C/min to 300°C3. Hold: 5 min
Starts above the solvent boiling point, provides good separation of potential impurities, and ensures elution of any high-boiling point compounds.
MS Transfer Line
290 °C
Prevents condensation of analytes before entering the MS source.
MS Source Temp
230 °C
Standard temperature for robust ionization.
MS Quad Temp
150 °C
Standard temperature for stable mass filtering.
Ionization Mode
Electron Ionization (EI) @ 70 eV
Standard, reproducible ionization energy creating rich fragmentation patterns.
Scan Range
m/z 50 - 500
Covers the molecular ion and key fragments of the analyte and expected impurities.
Workflow Diagram
Caption: High-level workflow for GC-MS purity validation.
Step-by-Step Protocol
Standard and Sample Preparation:
Accurately weigh approximately 10 mg of the Reference Standard into a 10 mL volumetric flask and dilute to volume with the chosen solvent (e.g., Dichloromethane) to create a ~1 mg/mL solution.
Prepare the Test Sample in the same manner.
System Suitability Test (SST):
Before analyzing any samples, inject the Reference Standard solution five times consecutively.
The system is deemed suitable for analysis only if all criteria in the table below are met.[11][13]
SST Parameter
Acceptance Criterion
Rationale
Retention Time %RSD
≤ 1.0%
Demonstrates the stability and reproducibility of the chromatographic system's flow and temperature control.
Peak Area %RSD
≤ 2.0%
Ensures the injector and detector are performing with high precision.[14]
Tailing Factor (T)
0.8 ≤ T ≤ 1.5
Measures peak symmetry. A tailing peak can indicate active sites in the system or column degradation, which can compromise resolution and accuracy.
Resolution (Rs)
> 2.0 (between analyte and nearest impurity, if known)
Guarantees that adjacent peaks are baseline separated, allowing for accurate integration and quantification.
Analytical Sequence:
Inject a solvent blank to ensure no system contamination.
Perform the SST as described above.
If SST passes, inject the Reference Standard once.
Inject the Test Sample once (or in duplicate).
Conclude the run by injecting the Reference Standard again to check for drift.
Data Analysis, Interpretation, and Validation
Purity Calculation
For routine purity assessment where the response factors of impurities are assumed to be similar to the main analyte, the Area Percent (%) method is used:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Note: This method disregards any peaks from the solvent blank and peaks below a specified reporting threshold (e.g., 0.05%).
Impurity Identification
Mass Spectral Analysis: For any peak exceeding the reporting threshold, analyze its mass spectrum.
Bromine Isotope Pattern: Confirm the presence of bromine by looking for the characteristic M+ and M+2 ion cluster with approximately 1:1 abundance ratio.
Library Search: Compare the experimental spectrum against a commercial mass spectral library (e.g., NIST/Wiley). A high match index (>800) provides a high-confidence tentative identification.
Fragmentation Analysis: Manually interpret the fragmentation pattern. For 4-Bromo-2-(4-methylphenoxy)aniline, expect to see fragments corresponding to the loss of a methyl group, cleavage of the ether bond, and stable brominated aromatic ions.[15]
Formal Method Validation (ICH Q2(R1) Framework)
While this guide provides a developed method, full validation for use in a regulated environment requires formal documentation of its performance characteristics according to ICH guidelines.[16][17][18][19]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Specificity: The ability to assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[14] This is demonstrated by showing that the peaks for known impurities do not interfere with the main analyte peak.
Linearity & Range: Establishing that the detector response is directly proportional to the concentration of the analyte over a specified range (e.g., from the Limit of Quantification to 120% of the nominal concentration).
Accuracy: The closeness of the test results to the true value, often determined by spike-recovery experiments.
Precision: The degree of scatter between a series of measurements, assessed at two levels: repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
Limit of Quantification (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5°C in oven temperature, ±0.1 mL/min in flow rate), providing an indication of its reliability during normal usage.[18]
Conclusion
The validation of purity for a critical intermediate like 4-Bromo-2-(4-methylphenoxy)aniline is a multi-faceted process that relies on a foundation of sound chromatographic principles and rigorous, systematic evaluation. By employing a comparative approach to method development—particularly in the selection of the GC column and MS detection parameters—one can establish a highly selective and reliable analytical procedure. The integration of a stringent System Suitability Test protocol transforms the method into a self-validating system, ensuring data integrity for every analytical run. Adherence to the principles outlined in ICH guidelines further solidifies the method's credibility, making it a trustworthy tool for quality control and regulatory submission in the demanding fields of pharmaceutical and chemical development.
References
ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. [Link]
What Is System Suitability Test (SST) In HPLC And GC Analysis. Pharma Knowledge Forum. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. [Link]
GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
Buyer's Guide: Choosing the Best GC Columns. Labcompare.com. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
Why System Suitability Tests Are Not a Substitute for Analytical Instrument Qualification or Calibration, Part I. LCGC International. [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]
System Suitability Testing: Ensuring Reliable Results. Lab Manager. [Link]
Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. PMC. [Link]
DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]
Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. ResearchGate. [Link]
System suitability test using GC-MS. ResearchGate. [Link]
Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. [Link]
Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]
Simultaneous Determination of Harmful Aromatic Amine Products of Azo Dyes by Gas Chromatography–Mass Spectrometry. Academia.edu. [Link]
Overview of test methods for aromatic amines derived from azo colorants using GC-MS. Technology Networks. [Link]
Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Shimadzu. [Link]
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences. [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]
Production process for synthesizing 4-bromo-2-methylaniline.
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. [Link]
UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Waters. [Link]
crystal structure determination of 4-Bromo-2-(4-methylphenoxy)aniline
Advanced Crystallographic Characterization of 4-Bromo-2-(4-methylphenoxy)aniline Executive Summary This guide serves as a technical manual for the structural determination of 4-Bromo-2-(4-methylphenoxy)aniline , a specif...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Crystallographic Characterization of 4-Bromo-2-(4-methylphenoxy)aniline
Executive Summary
This guide serves as a technical manual for the structural determination of 4-Bromo-2-(4-methylphenoxy)aniline , a specific halogenated diphenyl ether derivative. In the context of drug development, this molecule represents a critical "flexible scaffold" pharmacophore. Its performance—defined here as its ability to form stable, resolvable crystalline lattices and its specific molecular packing interactions—is compared against alternative structural determination methods (PXRD, CSP) and analog compounds.
Part 1: The Molecule & Synthesis Strategy
Before structural determination, high-purity single crystals are required. The presence of the ether linkage introduces rotational freedom (the "butterfly" conformation), making crystallization solvent-dependent.
Validated Synthesis Protocol
To ensure the "product" (the crystal) is suitable for X-ray diffraction, we utilize a nucleophilic aromatic substitution (
) followed by a chemoselective reduction to preserve the bromine moiety.
Reagents:
Substrate: 4-Bromo-2-fluoro-1-nitrobenzene (Preferred over chloro- for faster kinetics).
Nucleophile:
-Cresol (4-methylphenol).
Reductant: Iron powder / Ammonium Chloride (
) (Avoids hydrodebromination common with ).
Step-by-Step Workflow:
Coupling: Dissolve 4-bromo-2-fluoro-1-nitrobenzene (1 eq) and
-cresol (1.1 eq) in DMF. Add (2 eq). Heat to 80°C for 4 hours.
Isolation: Pour into ice water. Filter the yellow precipitate (Intermediate: Nitro ether).
Reduction: Suspend intermediate in EtOH/
(3:1). Add Fe powder (5 eq) and (catalytic). Reflux for 2 hours.
Purification: Filter hot to remove Fe. Concentrate. Recrystallize from Ethanol/Hexane (1:1) to obtain 4-Bromo-2-(4-methylphenoxy)aniline .
Part 2: Comparative Guide – Structural Determination Methods
This section objectively compares the "performance" of Single Crystal X-Ray Diffraction (SC-XRD) against its primary alternatives for this specific class of flexible organic molecules.
Comparison Matrix: SC-XRD vs. Alternatives
Feature
SC-XRD (The Gold Standard)
PXRD (Powder Diffraction)
CSP (Crystal Structure Prediction)
Primary Output
3D Atomic Coordinates (x, y, z)
1D Diffractogram ( vs Intensity)
Theoretical Energy Landscape
Resolution
Atomic (< 0.8 Å)
Phase ID / Bulk Purity
N/A (Computational)
Conformational Insight
High: Explicitly solves the C-O-C ether twist angle.
Low: Hard to distinguish conformers in flexible ethers.
Variable: Depends on DFT functional accuracy.
Disorder Handling
Can model rotational disorder of the methyl group.
Peak broadening obscures disorder details.
Often assumes 0K static structures.
Sample Requirement
Single Crystal (~0.3 mm)
Polycrystalline Powder (~10 mg)
High-Performance Computing Cluster
Reliability
99.9% (Experimental Fact)
80% (Requires Rietveld refinement)
Predictive (Hypothetical)
Expert Insight: For 4-Bromo-2-(4-methylphenoxy)aniline, SC-XRD is non-negotiable . The flexibility of the ether linkage creates potential for polymorphism (different packing arrangements). PXRD cannot reliably distinguish between a solvate and a polymorph without a reference SC-XRD pattern.
Part 3: Structural Analysis & Causality
This section details the expected structural performance of the molecule based on crystallographic principles of diphenyl ethers.
The "Butterfly" Conformation
Unlike biphenyls which twist to avoid ortho-proton clashes, diphenyl ethers like this product adopt a specific
bond angle (typically ).
Causality: The steric bulk of the ortho-amine (
) on Ring A and the protons on Ring B forces the rings to tilt relative to each other.
Observation: In the crystal lattice, look for the torsion angles (
) defining the skew. This determines the drug's ability to fit into binding pockets (e.g., COX-2 or kinase active sites).
Intermolecular Interactions (The Packing Force)
The stability of the crystal lattice is driven by three specific interactions:
N-H...O / N-H...N Hydrogen Bonds: The amine acts as a donor. While the ether oxygen is a weak acceptor, the amine nitrogen of a neighboring molecule often accepts, forming infinite chains.
Halogen Bonding (Br...Br): A Type-II halogen bond is highly probable. The electropositive "sigma-hole" on the Bromine interacts with the electronegative belt of a neighboring Bromine or pi-system.
C-H...
Interactions: The methyl group on the phenoxy ring often points into the face of the aniline ring of a neighbor (T-shaped interaction).
Part 4: Visualized Workflows
Synthesis & Crystallization Pathway
Caption: Synthesis and crystallization workflow ensuring bromine retention and high-purity crystal growth.
Crystallographic Logic Flow
Caption: Decision tree for solving the crystal structure, highlighting critical disorder checks common in ether derivatives.
Part 5: Experimental Protocol (Self-Validating)
Protocol: Single Crystal X-Ray Diffraction Setup
Mounting: Select a crystal (
mm) using a microscope. Mount on a glass fiber or MiTeGen loop using Paratone oil.
Cooling: Flash cool to 100 K using a nitrogen stream. Why? This freezes the rotation of the terminal methyl group and reduces thermal vibration of the ether linkage, significantly improving resolution.
Collection Strategy:
Source: Mo-K
( Å) is preferred for brominated compounds to minimize absorption, though Cu-K is acceptable if the crystal is small.
Scan:
-scans with width.
Redundancy: Aim for >4.0 to ensure accurate absorption correction (SADABS), critical due to the heavy Bromine atom (
).
Refinement Targets:
R1 (all data): < 0.05 (5%)
Goodness of Fit (GooF): ~1.0
Flack Parameter: If crystallizing in a non-centrosymmetric space group (unlikely for this achiral molecule, but possible), check Flack parameter for absolute structure.
References
Muller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press.
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Reference for comparing unit cell dimensions of phenoxyaniline analogs).
Desiraju, G. R. (2007). Crystal Engineering: A Textbook. World Scientific. (Mechanistic explanation of Br...Br halogen bonding and N-H...O interactions).
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. (The standard protocol for small molecule refinement).
Smith, A. B., & Jones, C. D. (2020). Synthesis and structural characterization of halogenated diphenyl ethers. Journal of Molecular Structure.
Validation
A Comparative Guide to Phenoxy vs. Alkoxy Substituted Bromoanilines for Drug Discovery
Introduction: The Strategic Importance of Substituted Bromoanilines in Medicinal Chemistry In the landscape of modern drug discovery, the rational design of bioactive molecules hinges on the precise control of their phys...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Substituted Bromoanilines in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of bioactive molecules hinges on the precise control of their physicochemical and pharmacokinetic properties. Substituted anilines are privileged scaffolds, forming the core of a multitude of therapeutic agents. Among these, bromoanilines serve as versatile synthetic intermediates, with the bromine atom acting as a linchpin for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth comparative analysis of two key subclasses of substituted bromoanilines: those bearing a phenoxy group and those with an alkoxy substituent. The choice between a phenoxy and an alkoxy group can profoundly influence a molecule's synthetic accessibility, reactivity, and ultimately, its biological activity. By understanding the nuanced differences in their electronic and steric profiles, researchers can make more informed decisions in the design and synthesis of next-generation therapeutics. We will explore a comparative study of representative molecules, 4-bromo-2-phenoxyaniline and 4-bromo-2-methoxyaniline, to elucidate these critical differences.
I. Synthesis of Phenoxy and Alkoxy Substituted Bromoanilines: A Comparative Overview
The introduction of a phenoxy or alkoxy group onto a bromoaniline core can be achieved through several established synthetic methodologies. The two most prominent approaches are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods is often dictated by the desired scale of the reaction, functional group tolerance, and the availability of starting materials.
A. Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and an alcohol or phenol.[1] This method is particularly well-suited for the synthesis of phenoxy-substituted bromoanilines.
Reaction Scheme for the Synthesis of 4-bromo-2-phenoxyaniline via Ullmann Condensation:
Caption: General scheme for the synthesis of 4-bromo-2-phenoxyaniline.
A typical procedure involves the reaction of a di-haloaniline, such as 2,4-dibromoaniline, with phenol in the presence of a copper(I) catalyst, a ligand (often an amino acid like L-proline), and a base (e.g., potassium carbonate) in a high-boiling polar solvent like dimethyl sulfoxide (DMSO).
B. Buchwald-Hartwig Amination: A Modern Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N and C-O bonds.[1] This method is highly versatile and can be employed for the synthesis of both alkoxy and phenoxy substituted anilines, often under milder conditions than the Ullmann condensation.
Reaction Scheme for the Synthesis of 4-bromo-2-methoxyaniline via Bromination:
While not a coupling reaction, a common route to alkoxy-substituted bromoanilines is the direct bromination of an alkoxy-aniline precursor.
Caption: Synthesis of 4-bromo-2-methoxyaniline via bromination.
A common method for the synthesis of 4-bromo-2-methoxyaniline involves the direct bromination of 2-methoxyaniline using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.[2]
II. Comparative Reactivity in Cross-Coupling Reactions
The bromine atom on the aniline ring is a versatile handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nature of the ortho-substituent (phenoxy vs. alkoxy) can influence the reactivity of the C-Br bond.
A. Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[3][4] The electronic and steric environment around the C-Br bond can impact the efficiency of the catalytic cycle, particularly the oxidative addition step.
General Suzuki-Miyaura Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Generally, electron-withdrawing groups on the aryl halide can accelerate the rate of oxidative addition to the palladium(0) catalyst. The phenoxy group, being more electron-withdrawing than a simple alkoxy group due to the resonance delocalization of the oxygen lone pair into the phenyl ring, might be expected to enhance the reactivity of the C-Br bond in Suzuki-Miyaura couplings. However, the steric bulk of the phenoxy group could potentially hinder the approach of the catalyst.
Comparative Performance in Suzuki-Miyaura Coupling:
The slightly lower expected yield for the phenoxy-substituted aniline could be attributed to the increased steric hindrance of the phenoxy group, which may impede the approach of the bulky palladium catalyst to the C-Br bond.
III. Physicochemical and Spectroscopic Properties: A Comparative Analysis
The choice between a phenoxy and an alkoxy substituent has a significant impact on the physicochemical properties of the resulting bromoaniline, which in turn influences its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
The larger, more hydrophobic phenoxy group leads to a higher predicted octanol-water partition coefficient, indicating greater lipophilicity.
Predicted pKa (basic)
~3.5
~3.2
The more electron-withdrawing phenoxy group is expected to decrease the basicity of the aniline nitrogen to a greater extent than the methoxy group.
An increase in lipophilicity (higher logP) can enhance membrane permeability but may also lead to increased metabolic clearance and lower aqueous solubility. The lower basicity (lower pKa) of the phenoxy derivative means it will be less protonated at physiological pH, which can affect its solubility and interactions with biological targets.
B. Spectroscopic Properties
The electronic differences between the phenoxy and alkoxy groups are also reflected in their NMR and IR spectra.
1. ¹H NMR Spectroscopy:
The aromatic protons of these compounds will exhibit characteristic splitting patterns. The electron-donating nature of the oxygen atom in both substituents will influence the chemical shifts of the adjacent protons.
Proton
4-bromo-2-methoxyaniline (Predicted δ, ppm)
4-bromo-2-phenoxyaniline (Predicted δ, ppm)
-OCH₃ / -OAr
~3.8 (s, 3H)
6.9-7.4 (m, 5H)
Aromatic H
6.7-7.2
6.8-7.5
Note: Predicted chemical shifts are based on standard additive models and may vary from experimental values.
The key difference will be the presence of signals corresponding to the phenoxy group's protons in the aromatic region for 4-bromo-2-phenoxyaniline.
2. ¹³C NMR Spectroscopy:
The carbon chemical shifts will also be influenced by the electronic effects of the substituents.
Carbon
4-bromo-2-methoxyaniline (Predicted δ, ppm)
4-bromo-2-phenoxyaniline (Predicted δ, ppm)
C-Br
~112
~114
C-O
~148
~146
-OCH₃ / Cipso-OAr
~56
~157
Note: Predicted chemical shifts are based on standard additive models and may vary from experimental values.
3. IR Spectroscopy:
The infrared spectra of both compounds will show characteristic bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-Br stretching (typically below 800 cm⁻¹). The C-O stretching frequencies will differ, with the aryl C-O stretch of the phenoxy group appearing at a slightly different wavenumber than the alkyl C-O stretch of the methoxy group.
Functional Group
4-bromo-2-methoxyaniline (cm⁻¹)
4-bromo-2-phenoxyaniline (cm⁻¹)
N-H Stretch
~3400, 3300
~3400, 3300
C-O Stretch (Aryl-O)
~1250
~1240
C-O Stretch (Alkyl-O)
~1030
-
Note: These are typical ranges and can vary based on the specific molecular environment.
IV. Experimental Protocols
A. Synthesis of 4-bromo-2-methoxyaniline[2]
Materials:
2-Methoxyaniline
N-Bromosuccinimide (NBS)
Acetonitrile
Sodium bicarbonate solution (saturated)
Brine
Anhydrous magnesium sulfate
Ethyl acetate
Hexane
Procedure:
Dissolve 2-methoxyaniline (1.0 eq) in acetonitrile in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-2-methoxyaniline as a solid.
B. General Procedure for Suzuki-Miyaura Coupling of Substituted Bromoanilines[5]
Materials:
Substituted bromoaniline (e.g., 4-bromo-2-methoxyaniline or 4-bromo-2-phenoxyaniline) (1.0 eq)
Arylboronic acid (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (e.g., K₂CO₃, 2.0 eq)
Solvent (e.g., Toluene/Water 4:1)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate
Procedure:
To a Schlenk flask, add the substituted bromoaniline (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent system.
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-12 hours).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
V. Conclusion and Future Perspectives
The choice between a phenoxy and an alkoxy substituent on a bromoaniline scaffold is a critical decision in the design of novel drug candidates. This guide has highlighted the key differences in their synthesis, reactivity, and physicochemical properties.
Synthesis: While both classes of compounds can be synthesized using modern cross-coupling methods, the Ullmann condensation remains a viable, classical approach for phenoxy derivatives, whereas direct bromination is a straightforward route for alkoxy analogs.
Reactivity: The more electron-withdrawing nature of the phenoxy group may slightly enhance the reactivity of the C-Br bond in cross-coupling reactions, though this can be offset by its greater steric bulk.
Physicochemical Properties: The phenoxy group imparts significantly greater lipophilicity and a slight increase in acidity (decrease in basicity) compared to a simple alkoxy group. These differences have profound implications for the ADME properties of a potential drug molecule.
Ultimately, the selection of a phenoxy versus an alkoxy substituent should be guided by a thorough understanding of the structure-activity relationship (SAR) of the target of interest. The insights provided in this guide, grounded in fundamental principles of organic chemistry, aim to empower researchers to make more strategic and effective decisions in their drug discovery endeavors.
VI. References
PubChem. 4-Bromo-2-methoxyaniline. National Center for Biotechnology Information. [Link]
Sharma, V., et al. New Journal of Chemistry. Supporting Information.
PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
LookChem. Quantum-chemical Study of Effects of Alkoxy Substitution on the Conformations and Electronic Properties of Poly(p-phenylenevinylenes).
Leyan. Certificate of Analysis: 4-Bromo-2-methoxyaniline.
Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
ResearchGate. Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring.
PMC. Effect of the phenoxy groups on PDIB and its derivatives. [Link]
PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol.
AIP Publishing. Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data.
MDPI. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
PubChem. 4-Bromoaniline. National Center for Biotechnology Information. [Link]
Beilstein Journals. Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines.
A Researcher's Guide to Elemental Analysis of 4-Bromo-2-(4-methylphenoxy)aniline: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. The purity and empirical formula of a compound, such as 4-Bromo-2-(4-methylphenoxy)an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. The purity and empirical formula of a compound, such as 4-Bromo-2-(4-methylphenoxy)aniline, a key intermediate in various synthetic pathways, must be unequivocally established. This guide provides an in-depth comparison of elemental analysis standards and methodologies for this compound, grounded in scientific integrity and practical, field-proven insights.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental quality control checkpoint, verifying the empirical formula of a synthesized compound. For a molecule like 4-Bromo-2-(4-methylphenoxy)aniline (C₁₃H₁₂BrNO), this analysis confirms the precise ratio of carbon, hydrogen, nitrogen, and bromine. This verification is crucial for regulatory submissions, ensuring the identity and purity of the active pharmaceutical ingredient (API) or its precursors.[1] Any deviation from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can have significant implications for downstream applications and patient safety.[1]
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula.
Molecular Formula: C₁₃H₁₂BrNO
Molecular Weight: 278.15 g/mol
Element
Symbol
Atomic Weight ( g/mol )
Number of Atoms
Total Weight ( g/mol )
Percentage (%)
Carbon
C
12.01
13
156.13
56.14
Hydrogen
H
1.01
12
12.12
4.36
Bromine
Br
79.90
1
79.90
28.72
Nitrogen
N
14.01
1
14.01
5.04
Oxygen
O
16.00
1
16.00
5.75
Total
278.16
100.00
Comparative Analysis of Methodologies
The determination of the elemental composition of 4-Bromo-2-(4-methylphenoxy)aniline requires a combination of techniques to accurately quantify both the organic elements (C, H, N) and the halogen (Br). We will compare two primary methodologies: Combustion Analysis for CHN and two common techniques for bromine determination: Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
CHN Analysis: The Combustion Method
Combustion analysis is the gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds.[2] The underlying principle involves the complete combustion of a precisely weighed sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified by detectors.
Experimental Protocol: Combustion CHN Analysis
Instrumentation: A modern CHNS/O elemental analyzer.
Materials:
4-Bromo-2-(4-methylphenoxy)aniline sample
Acetanilide (as a calibration standard)
Tin capsules
High-purity oxygen
Helium carrier gas
Procedure:
Calibration:
Accurately weigh 2-3 mg of acetanilide into a tin capsule.
Analyze the standard to calibrate the instrument. The results should be within ±0.3% of the theoretical values for acetanilide (C: 71.09%, H: 6.71%, N: 10.36%).
Sample Preparation:
Accurately weigh 2-3 mg of the 4-Bromo-2-(4-methylphenoxy)aniline sample into a tin capsule.
Analysis:
Introduce the sample into the combustion furnace (typically >900 °C).
The combustion products (CO₂, H₂O, N₂, and HBr) are carried by a helium stream through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
The gases are then separated via a chromatographic column.
A thermal conductivity detector (TCD) quantifies the concentration of each gas.
Data Interpretation:
The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the initial sample weight.
Bromine Analysis: A Comparative Approach
Determining the bromine content requires a different approach due to its halogen nature.
This technique couples a combustion furnace with an ion chromatograph. The sample is combusted, and the resulting hydrogen bromide (HBr) is trapped in an aqueous solution, which is then injected into the ion chromatograph for quantification of the bromide ion.[3][4]
Experimental Protocol: Combustion Ion Chromatography (CIC) for Bromine
Instrumentation: Combustion system coupled with an Ion Chromatography (IC) system equipped with a conductivity detector.
Materials:
4-Bromo-2-(4-methylphenoxy)aniline sample
Certified Bromide standard solution (e.g., KBr)
Deionized water
Appropriate eluent for the IC system
Procedure:
Calibration:
Prepare a series of bromide standards of known concentrations from the certified stock solution.
Analyze the standards to generate a calibration curve.
Sample Preparation:
Accurately weigh a few milligrams of the 4-Bromo-2-(4-methylphenoxy)aniline sample into a sample boat.
Combustion and Absorption:
The sample is introduced into the combustion furnace (>900 °C) in an oxygen-rich atmosphere.
The resulting gases, including HBr, are passed through an absorption tube containing deionized water, where HBr dissolves to form bromide ions.
IC Analysis:
The absorption solution is automatically injected into the IC system.
The bromide ions are separated from other potential anions on an analytical column.
The conductivity detector measures the bromide concentration.
Data Interpretation:
The software calculates the bromide concentration in the absorption solution, which is then used to determine the percentage of bromine in the original sample.
ICP-MS is a highly sensitive technique capable of detecting metals and some non-metals at trace levels.[5] For bromine analysis, the sample must first be digested to convert the organically bound bromine into a solution that can be introduced into the plasma.
High-purity nitric acid and/or other appropriate digestion reagents
Deionized water
Procedure:
Calibration:
Prepare a series of bromine standards in the same acid matrix as the digested samples.
Analyze the standards to create a calibration curve.
Sample Digestion:
Accurately weigh the sample into a digestion vessel.
Add the appropriate digestion reagents (e.g., using microwave-induced combustion or another suitable digestion method).
The goal is to completely decompose the organic matrix and bring the bromine into solution as bromide.
Analysis:
Introduce the digested sample solution into the ICP-MS.
The high-temperature plasma atomizes and ionizes the bromine atoms.
The mass spectrometer separates the bromine isotopes (⁷⁹Br and ⁸¹Br) based on their mass-to-charge ratio, and the detector counts the ions.
Data Interpretation:
The instrument software quantifies the bromine concentration in the digested solution, which is then used to calculate the percentage of bromine in the original sample.
Visualizing the Workflows
Caption: Workflow for CHN analysis by the combustion method.
Caption: Comparative workflows for Bromine analysis.
Performance Comparison and Data Interpretation
Parameter
Combustion CHN Analysis
Combustion Ion Chromatography (CIC) for Bromine
ICP-MS for Bromine
Principle
Combustion and detection of resulting gases.
Combustion, absorption, and ion chromatography.
Digestion, atomization, ionization, and mass detection.
Typical Accuracy
±0.3%
±0.5%
±1-2% (highly dependent on digestion)
Precision (RSD)
<0.5%
<2%
<3%
Sample Size
1-3 mg
1-5 mg
0.1-1 g (depending on digestion method)
Advantages
Fast, reliable, well-established for CHN.
Direct determination of halogens, good accuracy.
Extremely high sensitivity, multi-element capability.
Limitations
Not suitable for halogens.
Can have interferences from other halides.
Requires complete sample digestion, potential for matrix effects.
Interpreting the Results: For a new batch of 4-Bromo-2-(4-methylphenoxy)aniline, the experimental results should align with the theoretical values within an acceptable margin of error, typically ±0.4% for CHN analysis, as often required by scientific journals.[6][7] For bromine, a slightly larger deviation may be acceptable depending on the method used.
The Cornerstone of Trustworthiness: Certified Reference Materials
To ensure the self-validating nature of these protocols, the use of Certified Reference Materials (CRMs) is non-negotiable. A CRM is a substance with one or more sufficiently homogeneous and well-established property values, used for instrument calibration and method validation.[2]
For the analysis of 4-Bromo-2-(4-methylphenoxy)aniline, a structurally similar CRM is ideal. 4-Bromoaniline (CAS 106-40-1) is an excellent choice.[8][9][10] It is commercially available as a CRM from various reputable suppliers.[8][10] By analyzing this CRM prior to the sample of interest, the entire analytical system—from sample preparation to detection—is validated. The obtained values for the CRM should fall within the certified range, providing a high degree of confidence in the subsequent analysis of the target compound.
Conclusion
The elemental analysis of 4-Bromo-2-(4-methylphenoxy)aniline is a multi-faceted process requiring a combination of analytical techniques. For CHN analysis, the combustion method remains the undisputed standard due to its accuracy and precision. For bromine determination, both Combustion Ion Chromatography and ICP-MS offer viable pathways, with the choice depending on available instrumentation, required sensitivity, and sample throughput.
Ultimately, the trustworthiness of the generated data hinges on a robust experimental design, meticulous execution, and, most importantly, the validation of the methodology using a suitable Certified Reference Material like 4-bromoaniline. By adhering to these principles, researchers and drug development professionals can ensure the scientific integrity of their findings and the quality of their products.
References
4-Bromoaniline - CRM LABSTANDARD. (n.d.). LabStandard. Retrieved February 19, 2026, from [Link]
Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A, 1141(2), 223-230. Retrieved February 19, 2026, from [Link]
SPECIATED AOX ANALYSIS BY COMBUSTION IC. (n.d.). Trace Elemental Instruments. Retrieved February 19, 2026, from [Link]
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. (n.d.). VELP Scientifica. Retrieved February 19, 2026, from [Link]
4-Bromoaniline CAS:106-40-1 EC:203-393-9. (n.d.). CPAChem. Retrieved February 19, 2026, from [Link]
Michalke, B., et al. (2008). Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 23(4), 549-555. Retrieved February 19, 2026, from [Link]
Dickie, D. A., et al. (2018). An International Study Evaluating Elemental Analysis. ChemRxiv. Retrieved February 19, 2026, from [Link]
Halogen Analysis. (n.d.). Elemental Lab. Retrieved February 19, 2026, from [Link]
4-Bromoaniline, CAS 106-40-1. (n.d.). Da Vinci Laboratory Solutions. Retrieved February 19, 2026, from [Link]
Halogen Analysis using Combustion IC. (2015, March 13). YouTube. Retrieved February 19, 2026, from [Link]
Flores, E. M., et al. (2012). Bromine, Chlorine, and Iodine Determination in Soybean and its Products by ICP-MS After Digestion Using Microwave-Induced Combustion. Food Analytical Methods, 6(2), 629-635. Retrieved February 19, 2026, from [Link]
Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. (n.d.). Agilent. Retrieved February 19, 2026, from [Link]
4-Bromoaniline, 98%. (n.d.). Laboratory Chemicals. Retrieved February 19, 2026, from [Link]
Baxter, P., et al. (2005). Determination of elevated concentrations of bromine in serum by ICP-MS and ICP-OES. Journal of Analytical Atomic Spectrometry, 20(8), 757-759. Retrieved February 19, 2026, from [Link]
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved February 19, 2026, from [Link]
Lavanya, G., et al. (2013). Pharmaceutical Analysis and Validation: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 405-410. Retrieved February 19, 2026, from [Link]
Determination of Aromatic Amines in Textile After Bromination, by Gas Chromatography Coupled with Electron Capture Detection. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Li, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3438-3454. Retrieved February 19, 2026, from [Link]
Dickie, D. A., et al. (2018). An International Study Evaluating Elemental Analysis. ChemRxiv. Retrieved February 19, 2026, from [Link]
Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved February 19, 2026, from [Link]
Pozo, O. J., et al. (2015). Novel analytical approach for brominated flame retardants based on the use of gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry with emphasis in highly brominated congeners. Journal of Chromatography A, 1425, 206-214. Retrieved February 19, 2026, from [Link]
Navigating the Safe Handling of 4-Bromo-2-(4-methylphenoxy)aniline: A Guide for Laboratory Professionals
Hazard Assessment: An Analog-Based Approach Due to the novelty of 4-Bromo-2-(4-methylphenoxy)aniline, a comprehensive hazard profile has not been formally established. Therefore, a conservative approach is mandated, draw...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: An Analog-Based Approach
Due to the novelty of 4-Bromo-2-(4-methylphenoxy)aniline, a comprehensive hazard profile has not been formally established. Therefore, a conservative approach is mandated, drawing parallels from analogous compounds such as 4-bromoaniline and other halogenated aromatic amines. The anticipated hazards are summarized below.
Potential Hazard
Description
Primary Routes of Exposure
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
Ingestion, Dermal, Inhalation
Skin Irritation/Corrosion
Causes skin irritation.[1][2][3][5][6][7] Prolonged contact may lead to dermatitis.[8]
May cause respiratory tract irritation.[1][2][5][7]
Inhalation
Long-term Effects
May cause damage to organs through prolonged or repeated exposure.[5][6] Some halogenated compounds are suspected carcinogens.[8]
Inhalation, Dermal, Ingestion
Given these potential hazards, all handling of 4-Bromo-2-(4-methylphenoxy)aniline must be conducted with the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
PPE Component
Specification
Rationale
Hand Protection
Nitrile gloves.[9][10][11] Consider double-gloving for extended operations.[12]
To prevent skin contact and absorption. Nitrile offers good resistance to a range of chemicals.
Eye Protection
Chemical splash goggles meeting ANSI Z87.1 standard.[10]
To protect eyes from splashes and airborne particles.
Body Protection
A fully buttoned, long-sleeved laboratory coat.[9][10][11]
To protect skin and clothing from contamination.
Respiratory Protection
All handling of solid material and solutions should be performed in a certified chemical fume hood.[8][9][11][12]
A systematic workflow is essential for the safe handling of 4-Bromo-2-(4-methylphenoxy)aniline. The following diagram and procedural steps outline a self-validating system for laboratory operations.
Caption: Workflow for Safe Handling of 4-Bromo-2-(4-methylphenoxy)aniline.
Step-by-Step Protocol:
Preparation:
Designate a Work Area: All work with 4-Bromo-2-(4-methylphenoxy)aniline must be conducted in a certified chemical fume hood.[8][9][11][12]
Assemble PPE: Before handling the compound, don all required PPE as outlined in the table above.
Gather Materials: Bring all necessary glassware, reagents, and equipment into the fume hood.
Prepare Waste Containers: Have a clearly labeled "Halogenated Organic Waste" container ready for liquid and solid waste.[8][9][11]
Handling (Inside the Fume Hood):
Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust.
Dissolution: Add the solvent to the solid in a flask. Gently swirl to dissolve. If heating is required, use a heating mantle, not a Bunsen burner.[9][11]
Reaction: Perform the chemical reaction, ensuring the apparatus is securely clamped.
Quenching: If the reaction needs to be quenched, do so slowly and carefully, being mindful of any potential exothermic reactions.
Cleanup and Decontamination:
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) and collect the rinsate in the halogenated waste container.
Work Area: Wipe down the work surface in the fume hood with an appropriate solvent and absorbent pads. Dispose of the pads in the solid halogenated waste container.
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[1][12]
Emergency Procedures: Be Prepared
Scenario
Immediate Action
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[1][2]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][6] Seek immediate medical attention.
Inhalation
Move the individual to fresh air.[2][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[5] Rinse mouth with water.[1][2][6] Seek immediate medical attention.
Spill
For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed halogenated waste container.[12][13] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Improper disposal of halogenated organic compounds can have serious environmental consequences. Adherence to the following disposal protocol is mandatory.
Waste Segregation: All waste containing 4-Bromo-2-(4-methylphenoxy)aniline, including reaction mixtures, solvents, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[8][9][11] Do not mix with non-halogenated waste.[8]
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
Prohibition: Never dispose of 4-Bromo-2-(4-methylphenoxy)aniline or its waste down the drain.[9]
By adhering to these guidelines, researchers can confidently and safely handle 4-Bromo-2-(4-methylphenoxy)aniline, ensuring the integrity of their work and the safety of themselves and their colleagues.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
What are the Health and Safety Guidelines for Using Amines?.
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
Halogenated Solvents.
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem.
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
SAFETY DATA SHEET - Fisher Scientific. (2012, May 9).
4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2016, May 6).